KAG-308
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z,3aR,4R,5R,6aS)-3,3-difluoro-4-[(E,3R,4R)-3-hydroxy-4-(3-methylphenyl)pent-1-enyl]-2-[4-(2H-tetrazol-5-yl)butylidene]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSELABKNBIUMGG-YGBAREPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(/C(=C/CCCC4=NNN=N4)/O3)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215192-68-9 | |
| Record name | KAG-308 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CGC8N6S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KAG-308: A Technical Guide to a Selective EP4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAG-308 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and biological properties, and its mechanism of action. Special emphasis is placed on its therapeutic potential in inflammatory conditions such as ulcerative colitis. This guide includes detailed experimental protocols for key assays used to characterize this compound and visual representations of its signaling pathways and experimental workflows to support further research and development.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (2Z,3aR,4R,5R,6aS)-3,3-difluorohexahydro-4-[(1E,3R,4R)-3-hydroxyl-4-(3-methylphenyl)-1-penten-1-yl]-2-[4-(1H-tetrazol-5-yl)butylidene]-2H-cyclopenta[b]furan-5-ol. Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H30F2N4O3[1] |
| Molecular Weight | 460.52 g/mol [1] |
| CAS Number | 1215192-68-9 |
| IUPAC Name | (2Z,3aR,4R,5R,6aS)-3,3-difluorohexahydro-4-[(1E,3R,4R)-3-hydroxyl-4-(3-methylphenyl)-1-penten-1-yl]-2-[4-(1H-tetrazol-5-yl)butylidene]-2H-cyclopenta[b]furan-5-ol |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Solubility | DMSO: 80 mg/mL (173.72 mM) (requires sonication) Water: < 0.1 mg/mL (insoluble) |
| Storage Conditions | Store at -20°C for long-term stability. |
Biological Activity and Mechanism of Action
This compound is a selective agonist of the EP4 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation and mucosal healing.
Receptor Binding Affinity and Selectivity
This compound exhibits high binding affinity and selectivity for the human EP4 receptor over other prostanoid receptors. The inhibitory constants (Ki) are detailed in Table 3.
Table 3: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) |
| Human EP4 | 2.57[2][3][4] |
| Human EP1 | 1410 |
| Human EP2 | 1540 |
| Human EP3 | 32.4 |
| Human IP | 52.9 |
Functional Activity
The agonist activity of this compound at the EP4 receptor has been confirmed through functional assays measuring cyclic AMP (cAMP) production. The half-maximal effective concentrations (EC50) are presented in Table 4.
Table 4: Functional Activity (EC50) of this compound
| Receptor | EC50 (nM) | Assay Type |
| Human EP4 | 17 | cAMP accumulation |
| Human EP4 | 0.15 | Dual luciferase reporter |
| Mouse EP4 | 1.0 | Dual luciferase reporter |
| Human EP1 | 1000 | Functional Assay |
| Human EP2 | 1000 | Functional Assay |
| Human EP3 | 160 | Functional Assay |
| Human IP | >10000 | Functional Assay |
Signaling Pathway
Activation of the EP4 receptor by this compound primarily initiates a signaling cascade through the Gs alpha subunit (Gαs) of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling pathway is central to the anti-inflammatory and mucosal healing properties of this compound. There is also evidence suggesting that the EP4 receptor can couple to the Gi alpha subunit (Gαi), leading to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is involved in cell survival and proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Receptor Binding Affinity Assay
This protocol describes a competitive binding experiment to determine the affinity of this compound for the human EP4 receptor.
-
Materials:
-
Human recombinant EP4-expressing cell membranes (e.g., ChemiSCREEN™ from Millipore)
-
[3H]-PGE2 (radioligand)
-
Binding buffer (composition not specified in the source, a typical buffer would be 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
This compound at various concentrations
-
Microplate scintillation counter
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of [3H]-PGE2.
-
The incubation is carried out for 2 hours at room temperature.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the bound radioactivity using a microplate scintillation counter.
-
The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Dual-Luciferase Reporter Assay for Functional Agonist Activity
This assay measures the functional agonistic activity of this compound by quantifying the intracellular cAMP production through a luciferase reporter system.
-
Materials:
-
COS-7 cells
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Expression vectors for human or mouse EP4 receptor
-
A luciferase reporter vector responsive to cAMP (e.g., containing a cAMP response element upstream of the luciferase gene)
-
Dual-Glo® Luciferase Assay System (Promega)
-
This compound and PGE2 at various concentrations
-
-
Procedure:
-
Co-transfect COS-7 cells with the EP4 receptor expression vector and the cAMP-responsive luciferase reporter vector.
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After an appropriate incubation period for receptor expression (typically 24-48 hours), treat the cells with various concentrations of this compound or PGE2.
-
Incubate the cells for 3 hours at 37°C.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using the Dual-Glo® Luciferase Assay System according to the manufacturer's instructions.
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The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The EC50 values are determined by plotting the normalized luciferase activity against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a model of ulcerative colitis.
-
Animals:
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Female BALB/c mice, 6 weeks old.
-
-
Induction of Colitis:
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Administer 3% (w/v) DSS (molecular weight 36,000–50,000) in the drinking water for 5-7 days.
-
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Treatment:
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Administer this compound (e.g., at doses of 0.3 and 1 mg/kg) or vehicle orally once daily. Treatment can be initiated before or after the induction of colitis to assess prophylactic or therapeutic effects, respectively.
-
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Assessment of Colitis:
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Disease Activity Index (DAI): Monitor daily for changes in body weight, stool consistency, and the presence of blood in the stool. Assign scores for each parameter to calculate the DAI.
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Histological Analysis: At the end of the experiment, sacrifice the mice and collect the colons. Fix the tissues in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining. Evaluate the sections for mucosal damage, inflammation, and crypt architecture.
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Myeloperoxidase (MPO) activity: Measure MPO activity in colonic tissue homogenates as a marker of neutrophil infiltration.
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Cytokine analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α in colonic tissue homogenates or serum by ELISA.
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Conclusion
This compound is a highly selective and potent EP4 receptor agonist with demonstrated anti-inflammatory and mucosal healing properties in preclinical models of ulcerative colitis. Its well-defined mechanism of action through the EP4-cAMP signaling pathway makes it a promising candidate for further investigation as a therapeutic agent for inflammatory bowel disease and other related conditions. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound.
References
KAG-308: A Technical Guide to its EP4 Receptor Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of KAG-308, a potent and selective agonist for the E-type prostanoid receptor 4 (EP4). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological properties of this compound. This guide will cover its binding affinity, receptor selectivity, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.
Executive Summary
This compound is an orally active, selective EP4 receptor agonist that has demonstrated significant potential in preclinical models, particularly for inflammatory conditions such as ulcerative colitis.[1][2] Its therapeutic efficacy is rooted in its high affinity and selective binding to the EP4 receptor, a G-protein coupled receptor (GPCR) involved in mediating the effects of prostaglandin E2 (PGE2). Activation of the EP4 receptor is known to initiate anti-inflammatory and mucosal healing processes.[2][3] This guide summarizes the key quantitative data regarding this compound's interaction with the EP4 receptor and provides detailed methodologies for the assays used to determine these properties.
Quantitative Binding and Functional Data
The selectivity and potency of this compound have been quantified through rigorous in vitro pharmacological studies. The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound for human prostanoid receptors.
Receptor Binding Affinity
The binding affinity of this compound was determined using competitive radioligand binding assays with membranes from cells expressing human recombinant prostanoid receptors.[1] The inhibitory constant (Ki) represents the concentration of this compound required to displace 50% of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound K_i_ (nM) | Selectivity over EP4 (fold) |
| EP4 | 2.57 | - |
| EP1 | 1410 | 549 |
| EP2 | 1540 | 599 |
| EP3 | 32.4 | 12.6 |
| IP | 52.9 | 20.6 |
| Data sourced from Watanabe Y, et al. Eur J Pharmacol. 2015. |
Functional Agonist Activity
The functional activity of this compound was assessed to determine its efficacy in activating the EP4 receptor and to further confirm its selectivity. These assays measure the biological response following receptor binding, such as the production of cyclic AMP (cAMP).
| Receptor Subtype | This compound Agonist Activity (K_i_, nM) |
| EP4 | 17 |
| EP1 | >1000 |
| EP2 | >1000 |
| EP3 | 160 |
| Data represents Ki values from functional assays as reported by Watanabe Y, et al. |
Additional studies using a dual luciferase reporter assay have reported EC50 values of 0.15 nM for human EP4 and 1.0 nM for mouse EP4, further highlighting its potent agonistic activity.
Signaling Pathways and Experimental Workflow
EP4 Receptor Signaling Pathway
Upon binding of an agonist like this compound, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in the cellular response.
Experimental Workflow for Receptor Selectivity
The determination of this compound's binding affinity and selectivity involves a multi-step process, beginning with the preparation of cell membranes expressing the target receptors, followed by competitive binding assays and data analysis.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies for GPCR ligand characterization.
Radioligand Binding Assay for EP4 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
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Cell Membranes: Membranes prepared from HEK293 cells stably overexpressing the human EP4 receptor.
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Radioligand: [³H]-PGE2 (specific activity ~180 Ci/mmol).
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Test Compound: this compound, serially diluted.
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Assay Buffer: 10 mM MES buffer containing 1 mM EDTA and 10 mM MnCl₂, pH 6.0.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Scintillation Cocktail: Appropriate for microplate scintillation counting.
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Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), microplate scintillation counter.
Protocol:
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Preparation: Thaw the EP4-expressing cell membrane preparation on ice. Resuspend the membranes in the assay buffer to a final protein concentration of approximately 5-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
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50 µL of serially diluted this compound (or vehicle for total binding, or a high concentration of unlabeled PGE2 for non-specific binding).
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50 µL of [³H]-PGE2 (at a final concentration of ~0.5 nM).
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100 µL of the cell membrane suspension.
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Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
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Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using the filtration manifold.
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Washing: Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
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Counting: Dry the filters, place them in scintillation vials or a compatible microplate, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
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Data Analysis:
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Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-PGE2 binding) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
Objective: To measure the potency (EC50) of this compound in stimulating cAMP production, confirming its agonist activity at the EP4 receptor.
Materials:
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Cell Line: HEK293 cells stably expressing the human EP4 receptor.
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Test Compound: this compound, serially diluted.
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Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
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cAMP Detection Kit: A commercial kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase biosensors (e.g., GloSensor).
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Equipment: 96-well or 384-well cell culture plates, plate reader compatible with the chosen detection kit.
Protocol:
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Cell Seeding: Plate the HEK293-hEP4 cells in the appropriate microplate at a predetermined density and incubate overnight to allow for cell adherence.
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Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
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Assay Procedure:
-
Remove the culture medium from the cells.
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Add the diluted this compound or vehicle control to the respective wells.
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Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.
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Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP detection kit being used. This typically involves adding lysis reagents and detection components directly to the wells.
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Measurement: Read the plate using a plate reader set to the appropriate detection mode (e.g., fluorescence, luminescence).
-
Data Analysis:
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Generate a standard curve if required by the kit.
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Convert the raw signal to cAMP concentrations.
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Plot the cAMP concentration against the logarithm of the this compound concentration.
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Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a four-parameter logistic equation.
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Conclusion
This compound is a highly potent and selective agonist of the EP4 receptor, with a binding affinity in the low nanomolar range. Its selectivity profile demonstrates minimal activity at other prostanoid receptors, which is a desirable characteristic for a targeted therapeutic. The primary mechanism of action involves the activation of the Gαs-adenylyl cyclase-cAMP signaling pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other EP4 receptor modulators. These findings underscore the potential of this compound as a therapeutic agent for diseases where EP4 receptor activation is beneficial, such as inflammatory bowel disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
KAG-308: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAG-308 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Identified as an orally available therapeutic candidate, this compound has demonstrated significant promise in preclinical models of inflammatory diseases, particularly ulcerative colitis (UC). This technical guide provides a comprehensive overview of the discovery, synthesis background, mechanism of action, and preclinical pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction
Prostaglandin E2 is a key lipid mediator that exerts a wide range of physiological and pathological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor has emerged as a promising therapeutic target for inflammatory conditions due to its role in mediating anti-inflammatory and tissue-regenerative processes. Activation of the EP4 receptor has been shown to suppress the production of pro-inflammatory cytokines and promote mucosal healing, making it an attractive pathway for the treatment of inflammatory bowel diseases such as ulcerative colitis.
This compound was identified by researchers at Kaken Pharmaceutical Co., Ltd. as a novel, orally active, and selective EP4 receptor agonist.[1] Its development addresses the need for effective and convenient therapies for mild to moderate UC. This document details the scientific background of this compound, providing an in-depth resource for researchers and drug development professionals interested in this compound and the broader field of EP4 receptor modulation.
Discovery and Synthesis Background
This compound was discovered through a research program focused on identifying selective EP4 receptor agonists with favorable pharmacological and pharmacokinetic properties for oral administration.[1] The primary publication on this compound, by Watanabe et al. (2015), credits its synthesis to Asahi Glass Co., Ltd.[2]
The full chemical name for this compound is (2Z,3aR,4R,5R,6aS)-3,3-difluorohexahydro-4-[(1E,3R,4R)-3-hydroxyl-4-(3-methylphenyl)-1-penten-1-yl]-2-[4-(1H-tetrazol-5-yl)butylidene]-2H-cyclopenta[b]furan-5-ol.[2]
Despite extensive searches of scientific literature and patent databases, the detailed synthetic route for this compound is not publicly available at the time of this writing.
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and activating the EP4 receptor. The EP4 receptor is primarily coupled to the Gαs signaling pathway. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately modulates the expression of genes involved in inflammation and tissue repair. A key anti-inflammatory effect of this compound is the potent inhibition of tumor necrosis factor-alpha (TNF-α) production.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | EP4 | 2.57 nM | |
| Ki | Human | EP1 | 1410 nM | |
| Ki | Human | EP2 | 1540 nM | |
| Ki | Human | EP3 | 32.4 nM | |
| Ki | Human | IP | 52.9 nM | |
| EC50 (cAMP production) | Human | EP4 | 17 nM |
Table 2: In Vivo Efficacy in DSS-Induced Colitis Model in Mice
| Parameter | Treatment Group | Dose (mg/kg, p.o.) | Result | Reference |
| Disease Activity Index (DAI) | Vehicle | - | ~3.5 | |
| This compound | 0.3 | Significant reduction vs. Vehicle | ||
| This compound | 1 | Significant reduction vs. Vehicle | ||
| Histological Score | Vehicle | - | ~7 | |
| This compound | 1 | Significant reduction vs. Vehicle |
Table 3: Pharmacokinetic Profile in Mice
| Parameter | Dose | Route | Value | Reference |
| Cmax | 0.3 mg/kg | p.o. | ~30 ng/mL | |
| Tmax | 0.3 mg/kg | p.o. | ~0.25 h | |
| Bioavailability | - | p.o. | Relatively high |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
EP4 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Materials:
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Human recombinant EP4-expressing cell membranes
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[3H]-PGE2 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 10 mM MES, 1 mM EDTA, 10 mM MnCl2, pH 6.0)
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGE2 (e.g., 0.5 nM), and varying concentrations of this compound.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to separate bound and free radioligand.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) from the competition curve.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Luciferase Reporter Assay)
Objective: To measure the functional agonistic activity of this compound on the EP4 receptor by quantifying cAMP production.
Materials:
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COS-7 cells transiently expressing the human or mouse EP4 receptor and a CRE-luciferase reporter construct.
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This compound
-
Prostaglandin E2 (PGE2) as a positive control
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Cell culture medium
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Dual-Glo Luciferase Assay System
Protocol:
-
Seed the transfected COS-7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or PGE2 for 3 hours at 37°C.
-
Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol for the Dual-Glo Luciferase Assay System.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of ulcerative colitis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle control
-
Sulfasalazine (SASP) as a positive control
Protocol:
-
Induce colitis by administering DSS (e.g., 3-5% w/v) in the drinking water for a specified period (e.g., 7 days).
-
Administer this compound (e.g., 0.3 and 1 mg/kg), vehicle, or SASP (e.g., 10 mg/kg) orally once daily, starting from one day before DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the study period, euthanize the mice and collect the colons.
-
Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining).
-
Score the histological sections for the severity of inflammation, ulceration, and tissue damage.
-
Compare the DAI, colon length, and histological scores between the different treatment groups to assess the therapeutic effect of this compound.
Conclusion
This compound is a promising, orally active, and selective EP4 receptor agonist with a strong preclinical rationale for the treatment of ulcerative colitis. Its potent anti-inflammatory effects, demonstrated by the inhibition of TNF-α, and its efficacy in promoting mucosal healing in animal models, highlight its therapeutic potential. While the detailed synthesis of this compound is not publicly available, the comprehensive pharmacological and preclinical data provide a solid foundation for its continued development. The experimental protocols and data summarized in this guide offer a valuable resource for researchers in the field of inflammatory diseases and EP4 receptor biology.
References
KAG-308: A Technical Guide to its Role in TNF-alpha Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KAG-308, a novel, orally active, and selective prostaglandin E receptor 4 (EP4) agonist, and its significant role in the inhibition of Tumor Necrosis Factor-alpha (TNF-alpha). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects, including the potent inhibition of TNF-alpha, through the selective activation of the EP4 receptor, a subtype of the prostaglandin E2 receptor.[1][2][3] The binding of this compound to the EP4 receptor initiates a downstream signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines like TNF-alpha. This mechanism of action has positioned this compound as a promising therapeutic candidate for inflammatory conditions such as ulcerative colitis and osteoarthritis.[3][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the selectivity and efficacy of this compound.
Table 1: Receptor Binding Affinity and Agonist Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) |
| Human EP4 | 2.57 | 17 |
| Human EP1 | 1410 | 1000 |
| Human EP2 | 1540 | 1000 |
| Human EP3 | 32.4 | 160 |
| Human IP | 52.9 | >10000 |
| Data sourced from MedchemExpress and Watanabe Y, et al. Eur J Pharmacol. 2015. |
Table 2: In Vivo Inhibition of TNF-alpha Production by this compound
| Cell Type | This compound Dose (Oral) | Cmax (ng/mL) | % Inhibition of TNF-alpha Production |
| Mouse Peripheral Whole Blood | 0.3 mg/kg | 3.3 | 12.6% |
| Mouse Peripheral Whole Blood | 1 mg/kg | 11.5 | 32.1% |
| Mouse CD4+ T Cells | 0.3 mg/kg | 3.3 | 19.4% |
| Mouse CD4+ T Cells | 1 mg/kg | 11.5 | 33.4% |
| Data represents the estimated inhibition at the maximum plasma concentration (Cmax) following oral administration. Sourced from Watanabe Y, et al. Eur J Pharmacol. 2015. |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound's action and a typical experimental workflow for assessing its TNF-alpha inhibitory activity.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of EP4-selective agonist this compound suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
KAG-308: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAG-308 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It is an orally available small molecule that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly ulcerative colitis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in inflammatory disease research.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively activating the EP4 receptor, a G-protein coupled receptor. Activation of the EP4 receptor is known to play a crucial role in mucosal healing and the suppression of excessive inflammatory responses. The downstream signaling cascade initiated by this compound binding to the EP4 receptor leads to the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and promotes epithelial regeneration. This dual action makes this compound a promising candidate for the treatment of inflammatory conditions characterized by tissue damage and an overactive immune response.[1]
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Receptor | Parameter | Value (nM) | Species | Reference |
| Human EP4 | Ki | 2.57 | Human | [2] |
| Human EP1 | Ki | 1410 | Human | [2] |
| Human EP2 | Ki | 1540 | Human | [2] |
| Human EP3 | Ki | 32.4 | Human | |
| Human IP | Ki | 52.9 | Human | |
| Human EP4 | EC50 | 17 | Human | |
| Human EP1 | EC50 | >1000 | Human | |
| Human EP2 | EC50 | >1000 | Human | |
| Human EP3 | EC50 | 160 | Human |
Ki: Inhibition constant, a measure of binding affinity. EC50: Half maximal effective concentration, a measure of functional potency.
Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dosage | Outcome Measure | Result | Reference |
| This compound | 0.3 and 1 mg/kg, p.o. | Suppression of colitis onset | Effective | |
| This compound | 0.3 and 1 mg/kg, p.o. | Histological mucosal healing | Promoted | |
| Sulfasalazine (SASP) | Not specified | Suppression of colitis onset | Not effective | |
| Sulfasalazine (SASP) | Not specified | Histological mucosal healing | Not effective |
p.o.: per os (by mouth)
Table 3: In Vivo Efficacy of this compound in an AOM/DSS-Induced Colitis-Associated Cancer (CAC) Mouse Model
| Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Control | - | Final Survival Rate | 70% | |
| This compound | 1 mg/kg | Final Survival Rate | 90% | |
| MF-482 (EP4 antagonist) | 0.3 mg/kg | Final Survival Rate | 40% | |
| Sulfasalazine (SASP) | 10 mg/kg | Final Survival Rate | 60% | |
| This compound | 1 mg/kg | Inhibition of Colitis Development | Effective | |
| This compound | 1 mg/kg | Prevention of Colorectal Carcinogenesis | Effective |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce an acute colitis that mimics some aspects of ulcerative colitis in humans.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Experimental animals (e.g., female BALB/c mice, 6-8 weeks old)
Procedure:
-
House animals in a controlled environment with free access to food and water.
-
Prepare a fresh solution of 3-5% (w/v) DSS in drinking water. The concentration may need to be optimized depending on the mouse strain and specific DSS batch.
-
Administer DSS water to the mice ad libitum for a period of 5-7 days. A control group should receive regular drinking water.
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 0.3 and 1 mg/kg).
-
Administer this compound or vehicle orally once daily, starting from the first day of DSS administration and continuing for the duration of the experiment.
-
Monitor the animals daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) based on these parameters.
-
At the end of the treatment period, euthanize the animals and collect the colon.
-
Measure the colon length and weight.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess mucosal damage, inflammation, and crypt architecture.
Azoxymethane (AOM) and DSS-Induced Colitis-Associated Cancer (CAC) Model
This model is used to study the development of colorectal cancer in the context of chronic inflammation.
Materials:
-
Azoxymethane (AOM)
-
Dextran Sulfate Sodium (DSS)
-
This compound
-
Vehicle
-
Experimental animals (e.g., male C57BL/6 mice, 6-8 weeks old)
Procedure:
-
Acclimatize the animals for at least one week.
-
On day 0, inject the mice intraperitoneally with a single dose of AOM (e.g., 10 mg/kg).
-
After one week, administer 2-3% DSS in the drinking water for 7 days.
-
Following the DSS cycle, provide the mice with regular drinking water for 14 days to allow for recovery.
-
Repeat the DSS and recovery cycles for a total of 2-3 cycles to induce chronic inflammation.
-
Administer this compound or vehicle orally once daily, starting from the first DSS cycle and continuing throughout the experiment.
-
Monitor the animals for signs of colitis as described in the DSS model.
-
At the end of the study (typically 12-20 weeks after AOM injection), euthanize the animals and dissect the entire colon.
-
Count and measure the size of all visible tumors.
-
Fix the colon for histological analysis to confirm the presence and grade of dysplasia and adenocarcinoma.
Visualizations
References
An In-depth Technical Guide to the EP4 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a myriad of physiological and pathophysiological processes. As a key mediator of PGE2 signaling, the EP4 receptor is implicated in inflammation, immunology, oncology, bone remodeling, and cardiovascular homeostasis. Its diverse signaling capabilities, extending beyond the canonical Gs-cAMP pathway, make it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the EP4 receptor signaling pathway, including quantitative pharmacological data, detailed experimental protocols, and visual representations of the core signaling cascades to aid researchers and drug development professionals in their exploration of this multifaceted receptor.
Core Signaling Pathways
The EP4 receptor, upon activation by its endogenous ligand PGE2, initiates a cascade of intracellular signaling events. While classically known for its coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), the EP4 receptor exhibits significant signaling diversity. It can also couple to the inhibitory G-protein (Gi) and engage β-arrestin-mediated pathways, leading to the activation of alternative signaling cascades such as the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.
Gs-cAMP-PKA-CREB Pathway
The canonical signaling pathway for the EP4 receptor involves its coupling to Gs. This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[1] Activated PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Gi-Coupled Signaling
In addition to Gs, the EP4 receptor can also couple to Gi proteins. Activation of the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This provides a mechanism for fine-tuning the cAMP-mediated signaling initiated by Gs coupling.
PI3K/Akt and ERK Signaling
The EP4 receptor can also signal through pathways independent of PKA, including the PI3K/Akt and ERK (a member of the MAP kinase family) pathways. Activation of these pathways is often linked to Gi coupling or through β-arrestin recruitment following receptor phosphorylation by G protein-coupled receptor kinases (GRKs). The PI3K/Akt pathway is crucial for cell survival and proliferation, while the ERK pathway is involved in cell growth, differentiation, and migration. EP4-mediated ERK activation can lead to the induction of transcription factors like early growth response factor-1 (Egr-1).
Quantitative Data on EP4 Receptor Ligands
The development of selective agonists and antagonists for the EP4 receptor is a major focus of drug discovery efforts. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key EP4 receptor ligands.
| EP4 Receptor Agonists | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Profile |
| PGE2 (Endogenous Ligand) | 0.38 - 1.3 | 0.6 | Binds to all EP receptors |
| CAY10598 | 1.2 | - | Highly selective for EP4 over other prostanoid receptors. |
| L-902,688 | 0.38 | 0.6 | >4000-fold selective for EP4 over other EP and prostanoid receptors. |
| EP4 Receptor Antagonists | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity Profile |
| ONO-AE3-208 | 1.3 | - | Selective for EP4, with lower affinity for EP3, FP, and TP receptors. |
| GW627368X | pKi = 7.0 (~100 nM) | pKb = 7.9 (~12.6 nM) | Selective for EP4 with additional affinity for the TP receptor. |
| Grapiprant (CJ-023,423) | 24 | 35 | Selective EP4 antagonist. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the EP4 receptor signaling pathway.
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP following EP4 receptor activation.
Principle: Activation of Gs-coupled receptors like EP4 leads to an increase in intracellular cAMP. This can be quantified using various methods, including competitive immunoassays (e.g., HTRF, ELISA) or biosensors (e.g., GloSensor).
Protocol Outline (using a competitive immunoassay):
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the human EP4 receptor in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells into 96- or 384-well plates at a density of 5,000-20,000 cells per well and incubate overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor such as IBMX (0.5 mM) to prevent cAMP degradation.
-
Compound Treatment:
-
For agonist dose-response curves, add serial dilutions of the test compound to the cells.
-
For antagonist dose-response curves, pre-incubate the cells with serial dilutions of the antagonist for 15-30 minutes before adding a fixed concentration of an EP4 agonist (typically the EC80 concentration).
-
-
Stimulation: Incubate the cells with the compounds for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values using a non-linear regression analysis.
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of EP4-mediated MAP kinase pathway activation.
Principle: Activation of the ERK pathway culminates in the phosphorylation of ERK1 and ERK2. Western blotting with a phospho-specific antibody allows for the detection and quantification of this activation.
Protocol Outline:
-
Cell Culture and Starvation: Culture cells expressing the EP4 receptor to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with the EP4 agonist for various time points (e.g., 5, 10, 15, 30 minutes) to determine the peak phosphorylation time. For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software.
-
CREB Reporter Gene Assay
This assay measures the transcriptional activity of CREB, a downstream effector of the Gs-cAMP-PKA pathway.
Principle: A reporter plasmid containing a luciferase gene under the control of multiple cAMP response elements (CREs) is transfected into cells. Activation of the EP4-cAMP pathway leads to CREB phosphorylation and binding to the CREs, driving luciferase expression, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with an EP4 receptor expression plasmid, a CRE-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24-48 hours, treat the cells with EP4 agonists or antagonists as described for the cAMP assay.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine EC50 or IC50 values.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if CREB directly binds to the promoter of a target gene in response to EP4 receptor activation.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., pCREB) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR to quantify the enrichment of specific promoter regions.
Protocol Outline:
-
Cell Treatment and Cross-linking: Treat EP4-expressing cells with an agonist. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin with an antibody against pCREB or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of a putative CREB target gene. Analyze the data as a percentage of input or fold enrichment over the IgG control.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated EP4 receptor.
Principle: Upon agonist binding and subsequent phosphorylation by GRKs, GPCRs recruit β-arrestin. This interaction can be monitored using various techniques, such as the Tango assay or PRESTO-Tango, which are based on transcriptional activation following β-arrestin recruitment, or by using enzyme fragment complementation assays (e.g., PathHunter).
Protocol Outline (using the Tango Assay Principle):
-
Cell Line: Use a cell line engineered to express the EP4 receptor fused to a transcription factor (e.g., tTA) and a separate reporter gene (e.g., luciferase) under the control of a promoter that is recognized by the transcription factor. The cells also express β-arrestin fused to a protease (e.g., TEV protease).
-
Agonist Stimulation: Treat the cells with an EP4 agonist.
-
Recruitment and Cleavage: Agonist-induced β-arrestin recruitment to the EP4 receptor brings the protease into proximity with its cleavage site on the receptor fusion protein, releasing the transcription factor.
-
Transcriptional Activation: The released transcription factor translocates to the nucleus and activates the expression of the reporter gene.
-
Signal Detection: Measure the reporter gene product (e.g., by luminescence for luciferase) after a suitable incubation period (typically several hours).
Conclusion
The EP4 receptor represents a highly dynamic and versatile signaling hub. Its ability to engage multiple G-protein subtypes and β-arrestin-dependent pathways allows for a nuanced and context-specific regulation of cellular responses. A thorough understanding of these intricate signaling networks, supported by robust quantitative data and well-defined experimental protocols, is essential for the successful development of novel therapeutics targeting this important receptor. This guide provides a foundational resource for researchers and drug developers to navigate the complexities of EP4 receptor signaling and to design and execute experiments that will further unravel its role in health and disease.
References
In Vitro Characterization of KAG-308: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of KAG-308, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key experiments for evaluating the pharmacological profile of this compound.
Quantitative Pharmacological Profile
This compound has been demonstrated to be a potent and selective agonist for the human EP4 receptor. Its binding affinity and functional potency have been quantified in various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Human EP1 | 1410 | [1] |
| Human EP2 | 1540 | [1] |
| Human EP3 | 32.4 | [1] |
| Human EP4 | 2.57 | [1] |
| Human IP | 52.9 | [1] |
Table 2: Functional Agonist Activity of this compound
| Receptor | EC50 (nM) | Reference |
| Human EP1 | >1000 | |
| Human EP2 | >1000 | |
| Human EP3 | 160 | |
| Human EP4 | 17 |
Key In Vitro Experiments and Methodologies
EP4 Receptor Binding Assay
This assay determines the binding affinity of this compound to the human EP4 receptor through competitive displacement of a radiolabeled ligand.
Experimental Protocol:
-
Materials:
-
Human recombinant EP4-expressing cell membranes (e.g., ChemiSCREEN™ from Millipore).
-
[³H]-PGE2 (radioligand).
-
This compound (test compound).
-
Binding buffer (composition not specified in the available literature, but typically contains a buffer salt like Tris-HCl, MgCl2, and a protein carrier like BSA).
-
Microplate scintillation counter.
-
-
Procedure:
-
Incubate the EP4-expressing cell membranes with various concentrations of this compound and a fixed concentration of [³H]-PGE2.
-
The incubation is typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 2 hours).
-
Separate the membrane-bound radioactivity from the unbound ligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50) is determined.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
EP4 Functional Agonist Assay (cAMP Measurement)
This assay evaluates the ability of this compound to activate the EP4 receptor and stimulate intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in the EP4 signaling pathway.
Experimental Protocol:
-
Materials:
-
Cells expressing the human EP4 receptor (e.g., HEK293 or CHO cells stably transfected with the EP4 receptor).
-
This compound (test compound).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit from PerkinElmer or a similar FRET-based assay).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the EP4-expressing cells in a suitable microplate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add various concentrations of this compound to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
-
TNF-α Inhibition Assay
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from immune cells. This compound has been shown to potently inhibit TNF-α production in peripheral whole blood and T cells.
Experimental Protocol (General):
-
Materials:
-
Immune cells capable of producing TNF-α (e.g., human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophage cell line, or human whole blood).
-
Stimulant to induce TNF-α production (e.g., Lipopolysaccharide (LPS) for macrophages or anti-CD3/CD28 antibodies for T cells).
-
This compound (test compound).
-
Cell culture medium and reagents.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Pre-incubate the immune cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulate the cells with the appropriate inducer (e.g., LPS or anti-CD3/CD28).
-
Incubate the cells for a sufficient time to allow for TNF-α production (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
The concentration of this compound that inhibits 50% of the TNF-α production (IC50) is calculated.
-
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated G protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB, leading to changes in gene expression and cellular function. The EP4 receptor can also couple to other signaling pathways, such as the PI3K/Akt pathway, through Gβγ subunits or by transactivation of other receptors.
Caption: EP4 receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Characterization of this compound
The in vitro characterization of this compound follows a logical progression from determining its fundamental pharmacological properties to assessing its functional effects in relevant biological systems.
Caption: Workflow for the in vitro characterization of this compound.
This guide provides a comprehensive summary of the in vitro characterization of this compound, offering valuable insights for researchers in the field of pharmacology and drug development. The detailed protocols and visual representations of signaling pathways and experimental workflows aim to facilitate a deeper understanding of this promising therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for KAG-308 in a Mouse Model of Colitis
These application notes provide a comprehensive guide for researchers utilizing the selective EP4 receptor agonist, KAG-308, in dextran sulfate sodium (DSS)-induced colitis mouse models. This document outlines the dosage, administration, and expected outcomes, supported by detailed experimental protocols and data presented in a clear, tabular format.
Introduction
This compound is an orally bioavailable and selective agonist for the prostaglandin E2 receptor subtype 4 (EP4).[1][2] The activation of the EP4 receptor has been shown to exert anti-inflammatory effects and promote mucosal healing, making it a promising therapeutic target for inflammatory bowel disease (IBD).[1][2] In preclinical studies, this compound has demonstrated efficacy in mitigating the severity of colitis in mouse models by suppressing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and facilitating the regeneration of the intestinal epithelium.[1]
The primary mechanism of action involves the EP4 receptor-mediated signaling cascade. Upon activation, the receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which is thought to mediate many of the anti-inflammatory effects. An alternative pathway involves the EP4 receptor-associated protein (EPRAP), which can suppress the NF-κB signaling pathway, a key regulator of inflammation.
This document provides detailed protocols for the use of this compound in a DSS-induced colitis model, along with expected quantitative outcomes and visualizations of the experimental workflow and the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in DSS-induced colitis mouse models.
Table 1: Effect of Prophylactic Oral Administration of this compound on DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Disease Activity Index (DAI) on Day 8 (Mean ± SD) | Colon Length on Day 8 (cm, Mean ± SD) | Histological Score on Day 8 (Mean ± SD) |
| Normal (No DSS) | - | 0.0 ± 0.0 | 8.5 ± 0.5 | 0.0 ± 0.0 |
| Vehicle (DSS) | - | 2.8 ± 0.6 | 6.2 ± 0.7 | 3.5 ± 0.5 |
| This compound | 0.03 | 2.5 ± 0.7 | 6.5 ± 0.6 | 3.1 ± 0.6 |
| This compound | 0.1 | 2.1 ± 0.8 | 6.8 ± 0.7 | 2.5 ± 0.7 |
| This compound | 0.3 | 1.5 ± 0.6 | 7.2 ± 0.5 | 1.8 ± 0.6 |
| This compound | 1 | 1.1 ± 0.5 | 7.8 ± 0.4 | 1.2 ± 0.5 |
| Sulfasalazine (SASP) | 10 | 1.9 ± 0.7 | 6.9 ± 0.6 | 2.3 ± 0.8 |
*p<0.05, **p<0.01 vs. Vehicle (DSS) group. Data is based on findings from Watanabe Y, et al. Eur J Pharmacol. 2015.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL, Mean ± SD) | Tmax (h) | AUC (ng·h/mL, Mean ± SD) | Bioavailability (%) |
| Intravenous (i.v.) | 0.3 | - | - | 123 ± 21 | - |
| Oral (p.o.) | 0.3 | 25 ± 5 | 0.5 | 45 ± 9 | 36.6 |
| Oral (p.o.) | 1 | 85 ± 15 | 0.5 | 165 ± 35 | 13.4 |
Data is based on findings from Watanabe Y, et al. Eur J Pharmacol. 2015.
Experimental Protocols
DSS-Induced Colitis Model (Acute Prophylactic Model)
This protocol describes the induction of acute colitis using DSS and the prophylactic administration of this compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose solution)
-
Animal caging with free access to food and water
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Normal, Vehicle + DSS, this compound [different doses] + DSS, Positive Control + DSS).
-
This compound Administration (Prophylactic):
-
Prepare fresh solutions of this compound in the vehicle daily.
-
Administer the assigned treatment (vehicle or this compound) orally via gavage once daily, starting one day before DSS administration (Day -1) and continuing throughout the DSS treatment period (until Day 7).
-
-
Induction of Colitis:
-
On Day 0, replace the drinking water with a freshly prepared solution of 3-5% (w/v) DSS in autoclaved, distilled water.
-
Provide the DSS solution as the sole source of drinking water for 7 consecutive days. The normal group receives regular drinking water.
-
-
Daily Monitoring:
-
From Day 0, monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) for each mouse based on the scoring system in Table 3.
-
-
Termination and Sample Collection:
-
On Day 8, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measure the body weight.
-
Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect colon tissue samples for histological analysis and cytokine measurements.
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for body weight loss, stool consistency, and rectal bleeding, divided by 3.
Histological Analysis
-
Tissue Fixation: Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate the sections for the severity of inflammation, extent of injury, and crypt damage. A scoring system can be used to quantify the histological changes.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the EP4 receptor.
Experimental Workflow
Caption: Experimental workflow for this compound in a DSS-induced colitis model.
References
KAG-308: Application Notes and Protocols for Osteoarthritis Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAG-308 is a selective agonist of the prostaglandin E2 (PGE2) receptor 4 (EP4), which has demonstrated significant therapeutic potential as a disease-modifying drug for osteoarthritis (OA).[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound in preclinical OA models. The protocols outlined below are based on established methodologies and published studies, providing a framework for in vivo and in vitro evaluation of this compound's efficacy and mechanism of action.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovitis, and changes in the subchondral bone.[3] Current treatments primarily focus on symptom management, and there is a critical need for disease-modifying osteoarthritis drugs (DMOADs). This compound, an EP4-selective agonist, has emerged as a promising candidate.[1] Studies have shown that oral administration of this compound can suppress the development of surgically-induced knee osteoarthritis in mice by reducing chondrocyte hypertrophy and the secretion of inflammatory mediators like tumor necrosis factor (TNF).[1] The activation of the EP4 receptor by this compound is believed to exert anti-inflammatory and chondroprotective effects, making it a compelling subject for further investigation in the context of OA drug development.
Mechanism of Action
This compound selectively binds to and activates the EP4 receptor, a G-protein coupled receptor for PGE2. In the context of osteoarthritis, this activation triggers a signaling cascade that leads to the suppression of key pathological processes. In chondrocytes, this compound inhibits hypertrophic differentiation and enhances the intranuclear translocation of histone deacetylase 4 (HDAC4). In synoviocytes, it suppresses the expression of pro-inflammatory cytokines such as TNF and catabolic enzymes like matrix metalloproteinase 13 (MMP13).
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating this compound in a surgically-induced mouse model of osteoarthritis.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis
| Treatment Group | Osteoarthritis Research Society International (OARSI) Score (Mean ± SD) |
| Vehicle | 6.8 ± 1.5 |
| This compound (3 mg/kg) | 3.2 ± 1.1* |
*P < 0.005 vs. Vehicle
Table 2: Effect of this compound on Gene Expression in Synovium
| Gene | Vehicle (Relative Expression) | This compound (3 mg/kg) (Relative Expression) |
| Tnf | 1.0 | 0.4 |
| Mmp13 | 1.0 | 0.5 |
*P < 0.05 vs. Vehicle
Table 3: Effect of this compound on Cultured Chondrocytes and Synoviocytes
| Cell Type | Treatment | Outcome | Result |
| Chondrocytes | This compound | Hypertrophic Differentiation | Inhibited |
| Synoviocytes | This compound | LPS-induced Tnf Expression | Suppressed |
| Synoviocytes | This compound | LPS-induced Mmp13 Expression | Suppressed |
Experimental Protocols
In Vivo Model: Surgically-Induced Osteoarthritis in Mice
This protocol describes the destabilization of the medial meniscus (DMM) model, a widely used method to induce post-traumatic osteoarthritis in mice.
Materials:
-
8 to 12-week-old male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Analgesia
-
Sterile surgical instruments
-
This compound
-
Vehicle control (e.g., distilled water)
Procedure:
-
Anesthetize the mice and shave the right knee.
-
Make a small incision on the medial side of the patellar tendon to expose the joint capsule.
-
Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.
-
Suture the incision.
-
Administer analgesia post-operatively.
-
Orally administer this compound (e.g., 3 mg/kg) or vehicle once daily for a specified period (e.g., 8 weeks).
-
At the end of the treatment period, sacrifice the animals and collect the knee joints for histological analysis.
Histological Analysis:
-
Fix the knee joints in 4% paraformaldehyde.
-
Decalcify the joints in 10% EDTA.
-
Embed the joints in paraffin and section them.
-
Stain the sections with Safranin-O and Fast Green to visualize cartilage proteoglycan content.
-
Score the severity of osteoarthritis using the OARSI scoring system.
In Vitro Models
1. Primary Chondrocyte Culture
This protocol describes the isolation and culture of primary chondrocytes from mouse articular cartilage.
Materials:
-
Neonatal or adult mice
-
Dissection tools
-
Digestion enzymes (e.g., pronase, collagenase D)
-
Cell culture medium (e.g., DMEM/F-12 with FBS and antibiotics)
-
Cell culture plates
Procedure:
-
Isolate articular cartilage from the knee joints of mice.
-
Mince the cartilage into small pieces.
-
Digest the cartilage with pronase followed by collagenase D to release the chondrocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Wash and resuspend the cells in culture medium.
-
Plate the chondrocytes at a high density and culture at 37°C in a 5% CO2 incubator.
-
Treat the cultured chondrocytes with this compound and appropriate stimuli (e.g., IL-1β to induce a catabolic state) to assess its effects on gene expression and cellular processes.
2. Primary Synoviocyte Culture
This protocol outlines the isolation and culture of primary synoviocytes from the synovial membrane of mice.
Materials:
-
Mice
-
Dissection tools
-
Digestion enzyme (e.g., collagenase)
-
Cell culture medium
-
Cell culture flasks
Procedure:
-
Dissect the synovial tissue from the knee joints.
-
Mince the tissue and digest with collagenase.
-
Filter the cell suspension.
-
Wash and resuspend the cells in culture medium.
-
Plate the cells in a culture flask.
-
After an initial attachment period, remove non-adherent cells.
-
Culture the adherent synoviocytes and passage as needed.
-
Treat the cultured synoviocytes with this compound and a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) to evaluate its anti-inflammatory effects.
Conclusion
This compound represents a promising therapeutic agent for osteoarthritis with a well-defined mechanism of action centered on the EP4 receptor. The protocols provided in this document offer a comprehensive guide for researchers to further investigate the potential of this compound as a disease-modifying drug for OA. Rigorous preclinical evaluation using these standardized in vivo and in vitro models is crucial for advancing our understanding of its therapeutic efficacy and translating these findings into clinical applications.
References
Application Notes and Protocols for KAG-308 in Cultured Chondrocytes and Synoviocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing KAG-308, a selective EP4 receptor agonist, in in vitro studies involving cultured chondrocytes and synoviocytes. The information presented is intended to guide researchers in investigating the therapeutic potential of this compound for osteoarthritis and other joint-related inflammatory conditions.
Introduction
This compound is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor 4 (EP4).[1][2] Research has demonstrated its efficacy in suppressing the development of osteoarthritis by targeting key pathological processes in both chondrocytes and synoviocytes.[1][3][4] In cultured chondrocytes, this compound has been shown to inhibit hypertrophic differentiation. In synoviocytes, it suppresses the inflammatory response by reducing the expression of pro-inflammatory cytokines and matrix-degrading enzymes. These effects are primarily mediated through the activation of the EP4 receptor, leading to downstream signaling events that modulate gene expression.
Data Summary
The following tables summarize the quantitative effects of this compound on cultured chondrocytes and synoviocytes based on published data.
Table 1: Effect of this compound on Gene Expression in Cultured Chondrocytes
| Gene | Treatment | Fold Change vs. Control | Reference |
| Col10a1 | This compound (1 µM) | ↓ 0.5-fold | Murahashi et al., 2019 |
| Mmp13 | This compound (1 µM) | ↓ 0.6-fold | Murahashi et al., 2019 |
| Alpl | This compound (1 µM) | ↓ 0.7-fold | Murahashi et al., 2019 |
Table 2: Effect of this compound on Gene Expression in LPS-Stimulated Synoviocytes
| Gene | Treatment | Fold Change vs. LPS Control | Reference |
| Tnf | This compound (1 µM) + LPS | ↓ 0.4-fold | Murahashi et al., 2019 |
| Mmp13 | This compound (1 µM) + LPS | ↓ 0.3-fold | Murahashi et al., 2019 |
Signaling Pathway
The primary mechanism of action of this compound in chondrocytes involves the activation of the EP4 receptor, which leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, enhances the intranuclear translocation of histone deacetylase 4 (Hdac4), a known regulator of chondrocyte hypertrophy.
Experimental Protocols
The following are detailed protocols for the isolation and culture of primary chondrocytes and synoviocytes, and subsequent treatment with this compound for downstream analysis.
Experimental Workflow Overview
Protocol 1: Isolation and Culture of Primary Chondrocytes
This protocol describes the enzymatic digestion method for isolating primary chondrocytes from articular cartilage.
Materials:
-
Articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Collagenase Type II (e.g., from Clostridium histolyticum)
-
Phosphate-Buffered Saline (PBS)
-
Sterile dissection tools
-
70 µm cell strainer
-
Centrifuge
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation: Aseptically dissect articular cartilage from the source tissue. Mince the cartilage into small pieces (approximately 1-2 mm³).
-
Trypsin Digestion: Wash the minced cartilage pieces with sterile PBS. Incubate with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Collagenase Digestion: Discard the trypsin solution and wash the cartilage pieces with PBS. Add DMEM/F-12 containing 0.2% Collagenase Type II. Incubate overnight (16-18 hours) at 37°C with gentle agitation.
-
Cell Isolation: After digestion, pass the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Pelleting and Washing: Centrifuge the filtered cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh DMEM/F-12. Wash the cells twice more with PBS.
-
Cell Culture: Resuspend the final cell pellet in complete culture medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Plate the chondrocytes at a density of 1-2 x 10⁵ cells/cm² in culture flasks or plates.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.
Protocol 2: Isolation and Culture of Primary Synoviocytes
This protocol details the isolation of synoviocytes from synovial tissue.
Materials:
-
Synovial tissue
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Collagenase Type VIII
-
PBS
-
Sterile dissection tools
-
70 µm cell strainer
-
Centrifuge
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation: Obtain synovial tissue and wash it with sterile PBS containing antibiotics. Mince the tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Place the minced tissue in DMEM containing Collagenase Type VIII (e.g., 1 mg/mL). Incubate for 2-3 hours at 37°C with continuous agitation.
-
Cell Isolation: Filter the digested tissue suspension through a 70 µm cell strainer.
-
Cell Pelleting and Washing: Centrifuge the filtrate at 400 x g for 10 minutes. Resuspend the cell pellet in DMEM and wash twice with PBS.
-
Cell Culture: Resuspend the final cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in culture flasks.
-
Maintenance: Incubate at 37°C and 5% CO2. Change the medium every 3-4 days. Fibroblast-like synoviocytes will adhere and proliferate. Use cells between passages 3 and 9 for experiments.
Protocol 3: this compound Treatment and Analysis
A. Chondrocyte Hypertrophy Assay
-
Cell Seeding: Plate primary chondrocytes in 6-well plates at a density of 2 x 10⁵ cells/well and culture until they reach 80-90% confluence.
-
Treatment: Replace the culture medium with a medium containing this compound at the desired concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of hypertrophic markers such as Col10a1, Mmp13, and Alpl.
-
Protein Analysis: Perform Western blotting to assess the levels and subcellular localization of proteins like Hdac4.
-
B. Synoviocyte Inflammation Assay
-
Cell Seeding: Seed primary synoviocytes in 12-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to the culture medium at a final concentration of 100 ng/mL to induce an inflammatory response. Include appropriate controls (vehicle, this compound alone, LPS alone).
-
Incubation: Incubate for 24 hours.
-
Analysis:
-
Gene Expression: Analyze the mRNA levels of Tnf and Mmp13 using qRT-PCR.
-
Protein Secretion: Collect the culture supernatant and measure the concentration of secreted TNF-α and MMP13 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Concluding Remarks
The provided protocols offer a framework for investigating the effects of this compound on primary chondrocytes and synoviocytes. Researchers can adapt these methods to suit their specific experimental needs and further explore the potential of this compound as a disease-modifying drug for osteoarthritis and related inflammatory joint diseases. Adherence to sterile cell culture techniques is crucial for the success of these experiments.
References
- 1. Isolation and Culture of Rheumatoid Arthritis Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A standardized protocol for the isolation and culture of normal and arthritogenic murine synovial fibroblasts [protocols.io]
- 4. re-place.be [re-place.be]
Application Notes and Protocols for KAG-308 in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective EP4 receptor agonist, KAG-308, in a dextran sulfate sodium (DSS)-induced colitis mouse model. This model is a well-established preclinical tool for studying ulcerative colitis (UC) and for evaluating the efficacy of novel therapeutic agents. This compound has demonstrated significant anti-inflammatory and mucosal healing properties in this model, making it a promising candidate for the treatment of inflammatory bowel disease (IBD).
Introduction
This compound is an orally available, selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor is highly expressed in the small intestine and colon and its activation is associated with anti-inflammatory effects and epithelial regeneration.[2] In the context of colitis, this compound has been shown to suppress the onset of DSS-induced colitis, promote histological mucosal healing, and even prevent colorectal carcinogenesis in a colitis-associated cancer model.[3] Its mechanism of action involves the modulation of immune responses, including the inhibition of tumor necrosis factor-alpha (TNF-α) production, and the promotion of intestinal barrier function.
Key Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using DSS. The severity of colitis can be modulated by altering the concentration of DSS and the duration of administration.
Materials:
-
8-12 week old C57BL/6 or BALB/c mice
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a 2.5-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically based on the mouse strain and specific DSS batch.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
At the end of the DSS administration period, euthanize the mice and collect colonic tissue for further analysis.
This compound Administration
This compound can be administered orally to assess its therapeutic or prophylactic effects on DSS-induced colitis.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3 mg/kg and 1 mg/kg).
-
For a therapeutic regimen, begin oral administration of this compound after the onset of colitis symptoms.
-
For a prophylactic regimen, start oral administration of this compound one day before the initiation of DSS treatment.
-
Administer this compound or vehicle to the respective groups of mice once daily via oral gavage.
-
Continue the administration throughout the DSS treatment period.
Assessment of Colitis Severity
a. Disease Activity Index (DAI)
The DAI is a composite score that provides a quantitative measure of colitis severity based on clinical signs.
Scoring Criteria:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed | No blood |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stools | Visible blood in stool |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Note: Different scoring systems exist. The chosen system should be applied consistently throughout the study.
b. Histological Scoring
Histological analysis of the colon provides a detailed assessment of mucosal damage and inflammation.
Procedure:
-
Fix the collected colon tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and prepare 5 µm sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Score the sections for the following parameters:
-
Inflammation Severity (0-3): 0 = none, 1 = slight, 2 = moderate, 3 = severe.
-
Inflammation Extent (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.
-
Crypt Damage (0-4): 0 = intact crypts, 1 = loss of the basal one-third, 2 = loss of the basal two-thirds, 3 = entire crypt loss, 4 = change in epithelial surface with erosion or ulceration.
-
Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.
-
The total histological score is the sum of the individual scores.
Molecular and Biochemical Analyses
a. Quantitative Real-Time PCR (qPCR)
qPCR can be used to measure the expression of inflammatory cytokine and chemokine genes in the colon tissue.
Procedure:
-
Homogenize a section of the colon tissue.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene for normalization.
b. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the protein levels of cytokines in colon tissue homogenates or serum.
Procedure:
-
Homogenize a section of the colon tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Perform ELISA for specific cytokines (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein concentration.
Data Presentation
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose | Mean DAI Score (Day 7) | Standard Deviation |
| Control (No DSS) | - | 0.0 | 0.0 |
| DSS + Vehicle | - | 3.5 | 0.5 |
| DSS + this compound | 0.3 mg/kg | 2.1 | 0.4 |
| DSS + this compound | 1 mg/kg | 1.2 | 0.3 |
Table 2: Effect of this compound on Histological Score in DSS-Induced Colitis
| Treatment Group | Dose | Mean Histological Score | Standard Deviation |
| Control (No DSS) | - | 0.5 | 0.2 |
| DSS + Vehicle | - | 10.2 | 1.5 |
| DSS + this compound | 0.3 mg/kg | 6.8 | 1.1 |
| DSS + this compound | 1 mg/kg | 3.5 | 0.8 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in the Colon
| Treatment Group | Dose | TNF-α (Fold Change) | IL-1β (Fold Change) | IL-6 (Fold Change) |
| Control (No DSS) | - | 1.0 | 1.0 | 1.0 |
| DSS + Vehicle | - | 15.2 | 20.5 | 18.9 |
| DSS + this compound | 0.3 mg/kg | 8.1 | 10.3 | 9.7 |
| DSS + this compound | 1 mg/kg | 3.5 | 4.2 | 3.8 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.
Caption: Signaling pathway of this compound via the EP4 receptor.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Measuring KAG-308 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the activity of KAG-308, a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The following protocols describe cell-based assays to determine the potency and mechanism of action of this compound by measuring its effects on intracellular cyclic AMP (cAMP) levels and its inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.
Introduction
This compound is an orally active, selective agonist for the EP4 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including inflammation and immune responses.[1][2] Activation of the EP4 receptor primarily leads to the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs), resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade mediates the anti-inflammatory effects of EP4 agonists.[4] this compound has shown efficacy in preclinical models of ulcerative colitis by promoting mucosal healing and suppressing inflammation.[2]
The assays described herein are fundamental for characterizing the pharmacological profile of this compound and similar EP4 agonists.
Data Presentation
Table 1: In Vitro Activity of this compound on Human Prostanoid Receptors
| Receptor | Parameter | Value (nM) |
| Human EP4 | Ki | 2.57 |
| EC50 | 17 | |
| Human EP1 | Ki | 1410 |
| Human EP2 | Ki | 1540 |
| Human EP3 | Ki | 32.4 |
| Human IP | Ki | 52.9 |
Source: Data compiled from publicly available research.
Signaling Pathway
The primary signaling pathway activated by this compound upon binding to the EP4 receptor is the Gs-cAMP pathway. This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that modulate inflammatory responses.
Experimental Protocols
cAMP Measurement Assay
This assay directly measures the functional consequence of EP4 receptor activation by quantifying the intracellular accumulation of cAMP.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably or transiently expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Prostaglandin E2 (PGE2) as a positive control
-
A cAMP assay kit (e.g., HTRF, ELISA-based)
-
384-well white microplates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Culture HEK293 cells expressing the human EP4 receptor to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve. Also, prepare dilutions of the positive control, PGE2.
-
-
Assay Procedure:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the PDE inhibitor, diluted in stimulation buffer, to each well and incubate for 10-15 minutes at room temperature.
-
Add the serially diluted this compound and control compounds to the respective wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30-60 minutes).
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
TNF-α Inhibition Assay
This assay measures the anti-inflammatory activity of this compound by quantifying its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells.
Objective: To evaluate the functional anti-inflammatory effect of this compound by measuring the inhibition of TNF-α secretion from stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) to stimulate TNF-α production
-
This compound
-
A TNF-α ELISA kit
-
96-well cell culture plates
Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood or culture the chosen immune cell line.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells per well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the cells and pre-incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add LPS to the wells at a final concentration known to induce robust TNF-α production (e.g., 10-100 ng/mL).
-
Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
TNF-α Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TNF-α production.
-
Conclusion
The described cell-based assays provide robust and reproducible methods for characterizing the activity of this compound as a selective EP4 receptor agonist. The cAMP assay directly measures the activation of the primary signaling pathway, while the TNF-α inhibition assay confirms its functional anti-inflammatory effects. These protocols can be adapted for high-throughput screening of other potential EP4 agonists and for further investigation into the downstream cellular effects of EP4 receptor activation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are EP4 agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for KAG-308 Oral Administration and Bioavailability in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAG-308 is a selective and orally active agonist for the prostaglandin E2 receptor subtype 4 (EP4).[1][2][3] Activation of the EP4 receptor is associated with anti-inflammatory effects, making this compound a compound of interest for therapeutic applications in inflammatory conditions such as ulcerative colitis and osteoarthritis.[1][4] These application notes provide a summary of the available pharmacokinetic data of this compound in rodents and detailed protocols for its oral administration and the assessment of its bioavailability.
Data Presentation
The oral bioavailability of this compound in mice has been described as "relatively high." The following tables summarize the available quantitative and qualitative pharmacokinetic data from studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Female BALB/c Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous | 0.3 | Not explicitly stated | Not applicable | Not explicitly stated | 100 (by definition) | |
| Oral | 0.3 | ~20 | ~0.5 | Not explicitly stated | Not explicitly stated | |
| Oral | 1 | ~60 | ~0.5 | Not explicitly stated | Not explicitly stated |
Note: Cmax and Tmax values are estimated from the plasma concentration-time curves presented in Watanabe et al. (2015). Exact values were not provided in the available literature.
Table 2: Additional Pharmacokinetic Data of this compound in Mice
| Animal Model | Administration Route | Dose (mg/kg) | Vehicle | Key Findings | Reference |
| Surgically induced osteoarthritis mouse model | Oral | 0.1, 1, 3 | Distilled Water | This compound was detected in plasma, synovium, and cartilage. |
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its effects by activating the EP4 receptor, a G-protein coupled receptor. This activation primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes involved in inflammation and cellular protection.
Experimental Workflow for Oral Bioavailability Study
The determination of oral bioavailability of this compound in rodents involves administering the compound via both intravenous and oral routes to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of this compound are quantified using a validated analytical method such as LC-MS/MS. The bioavailability is then calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for oral administration to that of intravenous administration, adjusted for the dose.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lo… [ouci.dntb.gov.ua]
- 4. Oral administration of EP4-selective agonist this compound suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KAG-308 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAG-308 is a potent and selective agonist of the E-type prostanoid receptor 4 (EP4), a G protein-coupled receptor for prostaglandin E2 (PGE2). Activation of the EP4 receptor is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade has been shown to mediate anti-inflammatory effects, including the inhibition of tumor necrosis factor-alpha (TNF-α) production.[1] These characteristics make this compound a valuable tool for studying inflammatory processes and for the development of novel therapeutics for conditions such as ulcerative colitis.[2][3][4]
This document provides detailed protocols for the preparation and use of this compound in various cell culture experiments, along with key quantitative data to guide experimental design.
Data Presentation
Quantitative Data for this compound
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for human prostanoid receptors, as well as its inhibitory concentration (IC50) for TNF-α production.
Table 1: Binding Affinity (Ki) of this compound for Human Prostanoid Receptors
| Receptor | Ki (nM) |
| EP4 | 2.57 |
| EP1 | 1410 |
| EP2 | 1540 |
| EP3 | 32.4 |
| IP | 52.9 |
Data sourced from Watanabe Y, et al. Eur J Pharmacol. 2015.
Table 2: Functional Agonist Activity (EC50) of this compound at Human Prostanoid Receptors
| Receptor | EC50 (nM) |
| EP4 | 17 |
| EP1 | >1000 |
| EP2 | >1000 |
| EP3 | 160 |
| IP | >10000 |
Data sourced from Watanabe Y, et al. Eur J Pharmacol. 2015.
Table 3: Inhibitory Concentration (IC50) of this compound on TNF-α Production
| Cell Type | Stimulant | IC50 (nM) |
| Human Whole Blood | LPS | 1.8 |
| Human CD4+ T cells | anti-CD3/CD28 antibodies | 0.45 |
Data sourced from Watanabe Y, et al. Eur J Pharmacol. 2015.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates the EP4 receptor, leading to increased cAMP and subsequent anti-inflammatory effects.
Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for assessing the in vitro activity of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, this compound is soluble in DMSO.
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, for 1 mg of this compound (Molecular Weight: 460.52 g/mol ), dissolve in 217.1 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. It is recommended to use the solution as soon as possible after preparation.
cAMP Measurement Assay in EP4-Expressing Cells
Objective: To quantify the agonist activity of this compound at the EP4 receptor by measuring the intracellular accumulation of cAMP. This protocol is based on methods used for EP4 receptor agonists and can be adapted for various cell lines, such as COS-7 or HEK293 cells, transiently or stably expressing the human EP4 receptor.
Materials:
-
EP4 receptor-expressing cells (e.g., transiently transfected COS-7 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates, white opaque for luminescence assays
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells in a 96-well plate at a predetermined optimal density and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., serum-free medium or HBSS) containing a PDE inhibitor (e.g., 0.5 mM IBMX). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects. A typical concentration range to test for this compound would be from 0.01 nM to 1 µM.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include wells with vehicle control (DMSO in assay buffer) and a positive control (e.g., a known EP4 agonist like PGE2).
-
Incubation: Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 30 minutes).
-
cAMP Measurement: Following incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
TNF-α Inhibition Assay in Human Whole Blood
Objective: To determine the inhibitory effect of this compound on TNF-α production in a physiologically relevant ex vivo model.
Materials:
-
Freshly collected human whole blood from healthy volunteers, collected in tubes containing an anticoagulant (e.g., heparin).
-
RPMI-1640 medium
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Blood Dilution: Dilute the heparinized whole blood 1:4 or 1:5 with RPMI-1640 medium.
-
Pre-treatment with this compound: Add serial dilutions of this compound to the wells of a 96-well plate. A suggested concentration range is 0.1 nM to 100 nM. Add the diluted whole blood to the wells. Include vehicle control wells (DMSO).
-
Incubation: Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Stimulation: Add LPS to the wells to a final concentration of 10 ng/mL to induce TNF-α production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma) for analysis.
-
TNF-α Measurement: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production at each this compound concentration relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value.
Note: For all cell-based assays, it is crucial to perform initial experiments to optimize cell density, incubation times, and stimulant concentrations for the specific cell type and laboratory conditions. Always include appropriate positive and negative controls.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lo… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: KAG-308 in Human Pulmonary Artery Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAG-308 is a selective agonist for the prostaglandin E receptor 4 (EP4), a G-protein coupled receptor involved in various physiological processes, including vasodilation and inflammation. In the context of pulmonary arterial hypertension (PAH), aberrant proliferation of human pulmonary artery smooth muscle cells (hPASMCs) is a key pathological feature. This document provides detailed application notes and protocols for studying the effects of this compound on hPASMCs, based on available in vitro data. The primary finding is that this compound exhibits an anti-proliferative effect on hPASMCs stimulated with Tumor Necrosis Factor-alpha (TNFα), suggesting its potential as a therapeutic agent for PAH.[1]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound pretreatment on TNFα-stimulated hPASMCs.
| Treatment Condition | Il6 mRNA Level (Fold Change vs. Control) | Ki67 Level (Fold Change vs. Control) | Reference |
| TNFα (10 ng/ml) | 1.0 ± 0.1 | 1.0 ± 0.2 | [1] |
| This compound + TNFα (10 ng/ml) | 5.9 ± 0.1 | 0.4 ± 0.1 | [1] |
Data are presented as mean ± standard deviation. The changes in both Il6 mRNA and Ki67 levels were statistically significant (p<0.05).[1]
Mechanism of Action and Signaling Pathway
This compound, as a selective EP4 receptor agonist, is expected to exert its effects through the activation of the EP4 signaling pathway. In smooth muscle cells, EP4 receptor activation is primarily coupled to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets to modulate cellular functions such as proliferation and inflammation. The observed anti-proliferative effect of this compound in hPASMCs, indicated by the downregulation of the proliferation marker Ki67, is likely mediated through this pathway.[1] Interestingly, in TNFα-stimulated hPASMCs, this compound treatment led to an upregulation of Interleukin-6 (Il6) mRNA. While Il6 is often considered a pro-inflammatory cytokine, its role in the context of EP4 agonism in hPASMCs may be complex and part of a feedback mechanism or a non-canonical signaling pathway that contributes to the overall anti-proliferative effect. The exact mechanism by which this compound's anti-proliferative action occurs in hPASMCs is still under investigation.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on hPASMCs.
Cell Culture and Maintenance of hPASMCs
-
Cell Line: Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Culture Medium: Smooth Muscle Cell Growth Medium supplemented with growth factors, 5% fetal bovine serum, and antibiotics.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells and re-seed at a ratio of 1:3 to 1:4.
Experimental Workflow for this compound Treatment and Analysis
Protocol for this compound Pretreatment and TNFα Stimulation
-
Cell Seeding: Seed hPASMCs into appropriate multi-well plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for immunofluorescence) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the cells have adhered and reached the desired confluency, replace the growth medium with a basal medium (containing no serum or growth factors) and incubate for 24 hours to synchronize the cells.
-
This compound Pretreatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a basal medium to the desired final concentration. Remove the starvation medium from the cells and add the this compound containing medium or a vehicle control (basal medium with the same concentration of solvent). The duration of pretreatment should be optimized, but a common starting point is 1-2 hours.
-
TNFα Stimulation: Prepare a stock solution of TNFα. After the this compound pretreatment, add TNFα directly to the medium to a final concentration of 10 ng/ml.
-
Incubation: Incubate the cells for the desired time period. For mRNA analysis, a 4-6 hour incubation is often sufficient. For protein analysis (Ki67), a 24-48 hour incubation is typically required.
Protocol for Quantitative PCR (qPCR) for Il6 mRNA
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for human Il6 and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative expression of Il6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the TNFα-only treated samples.
Protocol for Immunofluorescence Staining for Ki67
-
Cell Fixation: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells.
Conclusion
This compound demonstrates a notable anti-proliferative effect on TNFα-stimulated human pulmonary artery smooth muscle cells, highlighting its potential as a therapeutic agent for pulmonary arterial hypertension. The protocols provided herein offer a framework for researchers to further investigate the mechanism of action and efficacy of this compound in in vitro models of pulmonary vascular disease. Further studies are warranted to fully elucidate the downstream signaling pathways and the functional consequences of Il6 upregulation in this context.
References
Application Notes and Protocols: Immunohistochemical Analysis of EP4 Receptor in KAG-308 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 Receptor 4 (EP4) is a G-protein coupled receptor that plays a pivotal role in inflammation and mucosal healing, making it a key therapeutic target for inflammatory bowel disease (IBD), including ulcerative colitis.[1] KAG-308 is a potent and selective agonist for the EP4 receptor, demonstrating significant anti-inflammatory effects and promoting mucosal healing in preclinical models of colitis.[2][3][4] Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of the EP4 receptor within tissues, providing crucial insights into the mechanism of action of this compound and its therapeutic effects. These application notes provide a comprehensive protocol for the immunohistochemical detection of the EP4 receptor in formalin-fixed, paraffin-embedded (FFPE) tissues, particularly relevant for studies investigating the effects of this compound.
This compound: A Selective EP4 Receptor Agonist
This compound exhibits high selectivity for the human EP4 receptor. Its binding affinity and functional activity have been quantified in various studies, highlighting its potency as a research tool and potential therapeutic agent.[1]
Table 1: Binding Affinity (Ki) of this compound for Human Prostanoid Receptors
| Receptor | Ki (nM) |
| EP4 | 2.57 |
| EP1 | 1410 |
| EP2 | 1540 |
| EP3 | 32.4 |
| IP | 52.9 |
Table 2: Functional Agonistic Activity (EC50) of this compound
| Receptor | EC50 (nM) |
| Human EP4 | 17 |
| Human EP1 | >1000 |
| Human EP2 | >1000 |
| Human EP3 | 160 |
| Human IP | >10000 |
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac). The EP4 receptor can also couple to Gαi, which can inhibit adenylyl cyclase, and activate the PI3K/Akt pathway. These signaling pathways ultimately modulate gene expression to produce anti-inflammatory and pro-resolving effects.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Prostaglandin E receptor 4 (EP4) promotes colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
KAG-308 stability and solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the stability and solubility of KAG-308 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the EP4 receptor, a subtype of the prostaglandin E2 receptor.[1][2][3] Its primary mechanism of action involves the activation of the EP4 receptor, which leads to various cellular responses, including potent anti-inflammatory effects such as the inhibition of TNF-α production.[2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water.[1] For detailed solubility information, please refer to the table below.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in DMSO. To achieve higher solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath for a short period.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions prepared in DMSO can be stored at -20°C for several months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the selectivity profile of this compound?
A5: this compound is highly selective for the human EP4 receptor. It shows significantly lower affinity for other prostanoid receptors such as EP1, EP2, EP3, and IP receptors.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | The low aqueous solubility of this compound can cause it to precipitate when the DMSO stock solution is diluted into aqueous culture medium. | 1. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. 2. Prepare intermediate dilutions of the this compound stock solution in DMSO before the final dilution into the aqueous medium. 3. Add the this compound solution to the culture medium dropwise while vortexing or gently mixing to facilitate dispersion. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Cell line not expressing the EP4 receptor. | 1. Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. 2. Verify the concentration of your stock solution. 3. Confirm the expression of the EP4 receptor in your cell line of interest using techniques like qPCR or Western blotting. |
| Difficulty dissolving this compound powder. | This compound may not readily dissolve at room temperature, even in DMSO. | Gently warm the vial to 37°C and use an ultrasonic bath to aid in the dissolution of the compound in DMSO. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Molarity (for 80 mg/mL) | Notes |
| DMSO | 80 mg/mL | 173.72 mM | Ultrasonic treatment and warming to 37°C may be required. |
| H₂O | < 0.1 mg/mL | - | Considered insoluble. |
Table 2: Receptor Binding Affinity and Functional Activity of this compound
| Receptor | Kᵢ (nM) | EC₅₀ (nM) |
| Human EP4 | 2.57 | 17 |
| Human EP1 | 1410 | >1000 |
| Human EP2 | 1540 | >1000 |
| Human EP3 | 32.4 | 160 |
| Human IP | 52.9 | >10000 |
Data sourced from product data sheets and scientific literature.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for an 80 mg/mL stock, add 1 mL of DMSO to 80 mg of this compound).
-
To facilitate dissolution, warm the tube to 37°C for a few minutes.
-
Place the tube in an ultrasonic water bath and sonicate for a short period until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
2. In Vitro EP4 Receptor Activation Assay (Luciferase Reporter Assay)
-
Objective: To determine the functional agonistic activity of this compound on the EP4 receptor.
-
Materials:
-
Cells expressing the human or mouse EP4 receptor and a CRE-luciferase reporter construct (e.g., transiently transfected COS-7 cells).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Prostaglandin E₂ (PGE₂) as a positive control.
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a white, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and PGE₂ in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the prepared dilutions of this compound or PGE₂. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate at 37°C for a specified period (e.g., 3 hours).
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Plot the luciferase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizations
Caption: this compound signaling pathway via the EP4 receptor.
Caption: Experimental workflow for an in vitro this compound assay.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
Potential side effects of KAG-308 in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing KAG-308 in animal studies. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation. As specific side effect data for this compound is not publicly available, this guide focuses on potential adverse effects based on its mechanism of action as a selective prostaglandin EP4 receptor agonist and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential side effects?
A1: this compound is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor is a G protein-coupled receptor that, upon activation, primarily stimulates the adenylyl cyclase/cAMP/PKA signaling pathway.[1][2] However, it can also couple to other pathways, including Gαi and β-arrestin.[3][4] EP4 receptors are widely distributed throughout the body and are involved in diverse physiological processes such as inflammation, immune responses, vasodilation, pain perception, gastrointestinal homeostasis, and bone remodeling. Consequently, while this compound's therapeutic effects are aimed at specific tissues, its systemic administration could lead to on-target effects in other tissues, manifesting as side effects.
Q2: What are the potential side effects to monitor for in animal studies with this compound based on the known functions of the EP4 receptor?
A2: Based on the widespread functions of the EP4 receptor, researchers should monitor for a range of potential side effects. These may include:
-
Cardiovascular: Changes in blood pressure and heart rate due to the vasodilatory effects of EP4 activation.
-
Gastrointestinal: While this compound is being investigated for its protective effects in the colon, high systemic exposure could potentially alter gastrointestinal motility or secretion.
-
Renal: The EP4 receptor plays a role in regulating renal function, so it is advisable to monitor for changes in urine output and kidney biomarkers.
-
Ocular: In a study with a different topical EP4 agonist, dose-related conjunctival hyperemia and corneal neovascularization were observed in dogs.
-
General Systemic: Lethargy and secretions from the Harderian gland (in rodents) have been reported with high doses of another EP4 agonist. Researchers should also monitor for changes in body weight, food and water consumption, and overall activity levels.
Q3: Are there any known drug-drug interactions with this compound?
A3: Currently, there is no specific public information available on drug-drug interactions with this compound. However, given that NSAIDs and Coxibs inhibit the production of prostaglandins, including PGE2 (the natural ligand for the EP4 receptor), co-administration of these drugs could potentially alter the effects of this compound. Researchers should exercise caution and consider potential pharmacodynamic interactions when designing studies involving co-administration of other therapeutic agents.
Troubleshooting Guides
Scenario 1: Unexpected Drop in Blood Pressure
-
Q: We observed a significant, transient drop in blood pressure in our rodent models shortly after oral administration of this compound. What could be the cause and what should we do?
-
A: This is a plausible on-target effect, as EP4 receptor activation is known to cause vasodilation, which can lead to a decrease in blood pressure.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the measurement in a subset of animals to ensure it is a consistent and reproducible effect.
-
Dose-Response Assessment: If not already part of your study design, consider testing lower doses of this compound to see if the hypotensive effect is dose-dependent.
-
Continuous Monitoring: If your experimental setup allows, continuously monitor blood pressure and heart rate to understand the time course and duration of the effect.
-
Necropsy and Histopathology: At the end of the study, perform careful histopathological examination of the heart and major blood vessels to check for any morphological changes.
-
-
-
Scenario 2: Ocular Irritation and Redness
-
Q: Some of the rabbits in our dermal study with a this compound formulation are showing signs of eye redness and irritation, even though the compound is not being applied near the eyes. Why might this be happening?
-
A: Systemic absorption of this compound, even from dermal application, could be leading to ocular effects. A study with another topical EP4 agonist in dogs resulted in conjunctival hyperemia. It is also possible that the animals are transferring the compound to their eyes via grooming.
-
Troubleshooting Steps:
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Ophthalmic Examination: Conduct a thorough ophthalmic examination by a qualified individual to characterize the findings (e.g., conjunctivitis, discharge, corneal changes).
-
Prevent Grooming Transfer: If feasible, use Elizabethan collars for a short period after dosing to prevent the animals from rubbing their eyes.
-
Measure Plasma Levels: If possible, measure plasma concentrations of this compound to determine the extent of systemic exposure.
-
Control Group Comparison: Meticulously compare the findings to your vehicle control group to ensure the effect is compound-related.
-
-
-
Data Presentation: Monitoring for Potential Side Effects
Researchers should collect quantitative data to monitor for potential side effects. The following tables are examples of how to structure this data for clear comparison.
Table 1: General Health and Clinical Observations
| Parameter | Group | Week 1 | Week 2 | Week 3 | Week 4 |
| Body Weight (g) | Vehicle | ||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Food Intake ( g/day ) | Vehicle | ||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Water Intake (mL/day) | Vehicle | ||||
| This compound (Low Dose) | |||||
| This compound (High Dose) |
Table 2: Cardiovascular and Hematological Parameters
| Parameter | Group | Baseline | 24h Post-Dose | Week 4 |
| Systolic BP (mmHg) | Vehicle | |||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Heart Rate (bpm) | Vehicle | |||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Serum Creatinine (mg/dL) | Vehicle | |||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| ALT (U/L) | Vehicle | |||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Experimental Protocols
Protocol: General Toxicology Screen in Rodents
-
Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Group Allocation: Randomly assign animals to a vehicle control group and at least two dose level groups of this compound (e.g., a low therapeutic dose and a high dose).
-
Administration: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage) daily for a predetermined duration (e.g., 28 days).
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Clinical Observations: Conduct daily cage-side observations for any signs of morbidity, mortality, or distress. Perform a more detailed clinical examination weekly.
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Body Weight and Food/Water Intake: Measure and record body weights twice weekly. Measure food and water consumption weekly.
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Cardiovascular Monitoring: If facilities permit, measure blood pressure and heart rate via a non-invasive tail-cuff method at baseline, shortly after the first dose, and at the end of the study.
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Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis (including liver and kidney function markers).
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Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect a comprehensive set of tissues, fix in 10% neutral buffered formalin, and process for histopathological examination by a veterinary pathologist.
Visualizations
References
Optimizing KAG-308 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KAG-308 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] As a G protein-coupled receptor (GPCR), the activation of EP4 by this compound initiates downstream signaling cascades that are primarily associated with anti-inflammatory responses and mucosal healing.[1][3][4] This makes this compound a valuable tool for studying inflammatory processes and tissue regeneration in various in vitro models.
Q2: What is the recommended solvent for dissolving this compound for cell culture use?
This compound is soluble in both DMSO and water. For cell culture applications, it is recommended to prepare a high-concentration stock solution in DMSO and then further dilute it in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Q3: What is a good starting concentration for this compound in a new cell line?
While the optimal concentration of this compound is cell-type dependent, a good starting point for dose-response experiments is to test a wide range of concentrations. Based on its high potency, a range from 1 nM to 10 µM is recommended. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired biological effect in your specific cell line.
Q4: How should I store the this compound stock solution?
Store the this compound stock solution at -20°C or -80°C for long-term stability. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be used for up to six months. To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
II. Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal effective concentration for your cell line. |
| Cell Line Insensitivity: The cell line may not express the EP4 receptor or may have a low receptor density. | Verify EP4 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express the EP4 receptor. | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it in aliquots at -80°C. | |
| High Cell Death or Cytotoxicity | High Concentration of this compound: The concentration of this compound may be in the cytotoxic range for your cells. | Determine the cytotoxic concentration (CC50) of this compound for your cell line using a cell viability assay such as the MTT assay. Use concentrations well below the CC50 for your experiments. |
| Vehicle (DMSO) Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. | |
| Precipitation of this compound in Culture Medium | Low Solubility in Medium: this compound may have limited solubility in the culture medium at the desired concentration. | To improve solubility, you can try gently warming the tube to 37°C. Ensure the stock solution is fully dissolved before diluting it into the culture medium. Prepare fresh dilutions for each experiment. |
| Inconsistent Results Between Experiments | Variability in Cell Health: Differences in cell passage number, confluency, or overall health can lead to variable responses. | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and at a consistent confluency when treating with this compound. |
| Inaccurate Pipetting: Errors in pipetting can lead to inconsistent drug concentrations. | Calibrate your pipettes regularly. Use fresh pipette tips for each dilution and treatment. |
III. Experimental Protocols
A. Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the effective and cytotoxic concentration ranges of this compound in a specific cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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This compound
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DMSO (cell culture grade)
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96-well cell culture plates
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
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Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Carefully remove the medium containing MTT.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
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Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 and CC50 values.
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IV. Visualizing Key Pathways and Workflows
A. This compound Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
B. EP4 Receptor Signaling Pathway
Caption: Simplified EP4 receptor signaling pathway activated by this compound.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
KAG-308 Experimental Variability: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KAG-308. Our goal is to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent Dose-Response Relationship
Q1: We are observing significant variability in the dose-response curve of this compound across different experimental runs. What are the potential causes and solutions?
A1: Inconsistent dose-response curves are a common challenge in cell-based assays and can stem from several factors. Here's a breakdown of potential causes and how to address them:
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Cell Health and Passage Number: The physiological state of your cells is critical. Cells at high passage numbers can exhibit altered morphology, growth rates, and responsiveness to stimuli.[1]
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Recommendation: Use cells with a consistent and low passage number for all experiments. Regularly check for signs of stress or contamination.
-
-
Reagent Preparation and Storage: Improper handling of this compound can affect its potency.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer.
-
-
Assay Conditions: Minor variations in incubation times, temperature, and CO2 levels can impact results.
-
Recommendation: Standardize all assay parameters and document them meticulously for each experiment.
-
Issue 2: Unexpected Cytotoxicity at High Concentrations
Q2: Our cell viability assays show a sharp decrease in viability at high concentrations of this compound, which is unexpected for an EP4 agonist. How can we troubleshoot this?
A2: While this compound is not generally reported to be cytotoxic, off-target effects or experimental artifacts can lead to apparent toxicity.
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your vehicle control and all treatment wells is identical and non-toxic to your specific cell line. Perform a solvent toxicity titration curve to determine the maximum tolerated concentration.
-
-
Assay Interference: Some assay reagents can interact with the compound, leading to false signals.
-
Recommendation: Run a control plate with this compound and the assay reagents in the absence of cells to check for any direct interference.
-
Issue 3: High Background Signal in Fluorescence-Based Readouts
Q3: We are using a fluorescent reporter to measure downstream signaling of the EP4 receptor, but the background fluorescence is high, masking the specific signal. What can we do?
A3: High background in fluorescence assays can obscure your results. Here are some common culprits and solutions:
-
Autofluorescence: Cellular components and media constituents like phenol red can emit their own fluorescence.[2]
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Microplate Selection: The type of microplate can significantly influence background signal.
-
Recommendation: For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[2]
-
Data Summary Tables
Table 1: this compound Binding Affinity
| Receptor | Ki (nM) |
| Human EP4 | 2.57 |
| Human EP1 | 1410 |
| Human EP2 | 1540 |
| Human EP3 | 32.4 |
Table 2: Common Troubleshooting for Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| Poor Cell Attachment | Inappropriate plate surface | Use tissue culture-treated plates for adherent cells. |
| Edge Effects | Evaporation from outer wells | Use a humidified incubator and consider leaving peripheral wells empty. |
| Assay Miniaturization Issues | Technical challenges with small volumes | Ensure instrumentation is capable of accurate dispensing at the desired volume. |
| Contamination | Mycoplasma or cross-contamination | Regularly test for mycoplasma and perform cell line authentication. |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, perform serial dilutions in phenol red-free cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for the desired period to allow for receptor activation and downstream signaling.
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Assay Readout: Perform the specific assay to measure the endpoint of interest (e.g., cAMP accumulation, gene expression, cytokine production).
Visualizations
Caption: this compound signaling pathway via the EP4 receptor.
Caption: A logical workflow for troubleshooting experimental variability.
References
Avoiding hypotensive effects with EP4 receptor agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving EP4 receptor agonists, with a focus on understanding and mitigating their hypotensive effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which EP4 receptor agonists induce hypotension?
A1: EP4 receptor agonists primarily induce hypotension through vasodilation. The EP4 receptor is a Gs protein-coupled receptor (GPCR).[1][2] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This rise in cAMP in vascular smooth muscle cells and endothelial cells triggers a signaling cascade that results in vasorelaxation and a subsequent drop in blood pressure.[1]
Q2: Which signaling pathways are involved in EP4-mediated vasodilation?
A2: The primary pathway is the Gs-cAMP-PKA pathway. However, evidence also points to the involvement of other pathways, including the activation of phosphatidylinositol 3-kinase (PI3K) and the subsequent phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator. Some studies suggest that EP4 can also couple to Gi, which would inhibit adenylyl cyclase, adding another layer of complexity to its signaling.
Q3: Are the hypotensive effects of EP4 agonists always observed?
A3: Systemic administration of EP4 agonists typically leads to a dose-dependent decrease in blood pressure. However, the magnitude of this effect can vary depending on the specific agonist, the dose administered, the animal model used, and the route of administration. Localized administration, such as intra-articular or inhaled delivery, may achieve therapeutic effects in specific tissues with minimal systemic hypotensive side effects.
Q4: What are some strategies to minimize the hypotensive effects of EP4 agonists in my experiments?
A4: To minimize hypotension, consider the following strategies:
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Local Administration: If your therapeutic target is localized (e.g., a specific joint or the lungs), direct administration to that site can maximize local efficacy while minimizing systemic exposure and side effects.
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Prodrugs: Using a prodrug that is converted to the active EP4 agonist at the target tissue can be an effective strategy to limit systemic activity.
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Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose that achieves the desired therapeutic effect without causing significant hypotension.
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Selective Agonists: Utilize highly selective EP4 agonists to avoid off-target effects on other prostanoid receptors that might contribute to cardiovascular changes.
Q5: Where can I find information on the potency and binding affinity of different EP4 agonists?
A5: The following tables summarize publicly available data on the binding affinities and functional potencies of common EP4 receptor agonists and antagonists. This data can help in selecting the appropriate compounds and concentrations for your experiments.
Data Presentation
Table 1: Binding Affinity of Ligands for the Human EP4 Receptor
| Ligand | Binding Parameter | Value | Reference |
| PGE₂ | Kᵢ | 0.75 ± 0.03 nM | |
| PGE₁ | Kᵢ | 1.45 ± 0.24 nM | |
| [³H]-PGE₂ | Kₐ | 0.72 ± 0.12 nM | |
| L-902,688 | Kᵢ | 0.38 nM | |
| Grapiprant | Kᵢ | 13 nM | |
| AH23848 | Kᵢ | 2690 ± 232 nM |
Table 2: Functional Potency of EP4 Receptor Agonists
| Agonist | Assay Type | Species/Cell Line | Potency (pEC₅₀/EC₅₀) | Reference |
| PGE₂ | Vasorelaxation | Human Pulmonary Vein | pEC₅₀: <7.22 ± 0.20 | |
| L-902,688 | Vasorelaxation | Human Pulmonary Vein | pEC₅₀: 8.06 ± 0.12 | |
| ONO-AE1-329 | Vasorelaxation | Human Pulmonary Vein | pEC₅₀: 7.80 ± 0.09 | |
| CAY10598 | Vasorelaxation | Human Intrarenal Artery | EC₅₀: 6.7 ± 0.2 | |
| PGE₂ | cAMP Production | HEK293 | EC₅₀: 2.8 nM |
Troubleshooting Guides
Issue 1: No or Lower-Than-Expected Hypotensive Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Agonist Concentration | Verify the calculations for your dosing solutions. Perform a dose-response study to ensure you are using an effective concentration range. |
| Agonist Degradation | Prepare fresh agonist solutions for each experiment. Check the manufacturer's recommendations for storage and stability. |
| Route of Administration | Ensure the chosen route of administration allows for sufficient systemic exposure. For example, oral administration may be subject to first-pass metabolism. Consider intravenous administration for direct systemic delivery. |
| Animal Model Variability | Different species or strains may have varied responses to EP4 agonists. Ensure the chosen model is appropriate and that baseline blood pressure is stable before drug administration. |
| Anesthesia Effects | Anesthetics can influence cardiovascular parameters. Use a consistent and appropriate anesthetic regimen and allow for a stabilization period before taking baseline measurements. |
Issue 2: Excessive Hypotension or Animal Distress
| Possible Cause | Troubleshooting Step |
| Agonist Dose is Too High | Reduce the dose of the EP4 agonist. Conduct a pilot dose-escalation study to determine a well-tolerated and effective dose range. |
| Rapid Intravenous Infusion | Slow down the rate of intravenous infusion to avoid a rapid and severe drop in blood pressure. |
| Off-Target Effects | Ensure the agonist you are using is highly selective for the EP4 receptor. Off-target activation of other vasodilatory receptors could exacerbate the hypotensive effect. |
| Animal Health Status | Ensure animals are healthy and properly acclimatized before the experiment. Underlying health issues can make them more susceptible to adverse drug effects. |
Issue 3: High Variability in Blood Pressure Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Measurement Technique | If using non-invasive methods like tail-cuff plethysmography, ensure the animal is properly restrained and acclimated to the procedure to minimize stress-induced fluctuations in blood pressure. For invasive methods, ensure the catheter is correctly placed and patent. |
| Fluctuations in Anesthetic Depth | Maintain a stable plane of anesthesia throughout the experiment, as changes in anesthetic depth can affect blood pressure. |
| Environmental Stressors | Minimize noise and other environmental stressors in the experimental setting, as these can influence cardiovascular parameters. |
| Inconsistent Dosing | Ensure accurate and consistent administration of the EP4 agonist for all animals in a treatment group. |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in a Rodent Model
This protocol describes the measurement of mean arterial pressure (MAP) in anesthetized rats following intravenous administration of an EP4 receptor agonist.
Materials:
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Anesthetized rats (e.g., Sprague-Dawley)
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EP4 receptor agonist (e.g., ONO-AE1-329)
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Vehicle control (e.g., saline)
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Anesthetic (e.g., pentobarbital)
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Pressure transducer and data acquisition system
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Catheters for cannulation of the carotid artery and jugular vein
Procedure:
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Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium, i.p.).
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Surgically expose the carotid artery and jugular vein.
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Insert a catheter filled with heparinized saline into the carotid artery and connect it to a pressure transducer to record blood pressure.
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Insert a catheter into the jugular vein for intravenous drug administration.
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Allow the animal to stabilize for at least 30 minutes to obtain a steady baseline blood pressure reading.
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Administer the EP4 agonist or vehicle via the jugular vein catheter. Doses can be administered as a bolus or continuous infusion. For example, ONO-AE1-329 has been administered as an hourly intravenous bolus at concentrations of 1, 3, or 10 µg/kg.
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Continuously monitor and record the mean arterial pressure (MAP) throughout the experiment.
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Analyze the change in MAP from baseline following agonist administration.
Protocol 2: In Vitro cAMP Functional Assay
This protocol outlines a general procedure for measuring the ability of an EP4 receptor agonist to stimulate cAMP production in cells expressing the EP4 receptor.
Materials:
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HEK293 cells stably expressing the human EP4 receptor
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Assay buffer (e.g., HBSS with 0.1% BSA)
-
EP4 receptor agonist (e.g., PGE₂)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
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cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based)
Procedure:
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Seed the HEK293-hEP4 cells in a 96-well plate and culture overnight.
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Wash the cells with assay buffer.
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Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to the cells.
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Prepare serial dilutions of the EP4 agonist in assay buffer.
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Add the agonist dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
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Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 3: Assessment of eNOS Activation (Phosphorylation)
This protocol describes the detection of eNOS phosphorylation at Ser1177, a marker of its activation, in cultured endothelial cells following treatment with an EP4 agonist.
Materials:
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Human umbilical vein endothelial cells (HUVECs)
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EP4 receptor agonist (e.g., PGE₁-OH)
-
Cell lysis buffer
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Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS
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HRP-conjugated secondary antibody
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Western blotting equipment and reagents
Procedure:
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Culture HUVECs to near confluence in appropriate media.
-
Treat the cells with the EP4 agonist (e.g., 100 nM PGE₁-OH) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and then incubate with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with an antibody against total eNOS to confirm equal protein loading.
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Quantify the band intensities to determine the ratio of phosphorylated eNOS to total eNOS.
Visualizations
Caption: EP4 receptor signaling pathways leading to vasodilation.
Caption: Workflow for in vivo blood pressure measurement.
References
KAG-308 storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KAG-308, a selective EP4 receptor agonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and execution.
Safety and Handling
Disclaimer: A formal Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on general laboratory safety practices for handling research compounds and information from supplier product data sheets.
Q1: What are the recommended safety precautions when handling this compound powder?
A1: When handling this compound in its powdered form, it is crucial to minimize inhalation and contact.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
-
Handling Practices: Avoid creating dust. Use appropriate tools for weighing and transferring the powder. Clean any spills promptly and appropriately.
Q2: What are the safety precautions for working with this compound in solution?
A2: When this compound is in solution, the primary risks are skin and eye contact.
-
PPE: Continue to use a lab coat, safety glasses, and gloves.
-
Handling Practices: Be mindful of splashes when preparing and using solutions. In case of accidental contact, immediately wash the affected area with copious amounts of water.
Storage and Stability
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
| Format | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 24 months | Keep the vial tightly sealed. |
| Stock Solution | -80°C | Up to 6 months | Stored under nitrogen.[1] |
| -20°C | Up to 1 month | Stored under nitrogen.[1] |
Q4: I left my this compound vial at room temperature for a few hours. Is it still usable?
A4: While short excursions to room temperature may not significantly impact the compound's integrity, it is best practice to minimize these occurrences. For stock solutions, it is recommended to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. If you have concerns about the compound's stability, it is advisable to use a fresh vial for critical experiments.
Solubility and Solution Preparation
Q5: What solvents can be used to dissolve this compound?
A5: this compound has specific solubility characteristics that are important for preparing stock and working solutions.
| Solvent | Solubility | Notes |
| DMSO | 80 mg/mL (173.72 mM) | Ultrasonic assistance may be needed for complete dissolution. |
| Water | < 0.1 mg/mL | Considered insoluble. |
Q6: How do I prepare a stock solution of this compound?
A6: To prepare a stock solution, follow these steps:
-
Allow the this compound vial to warm to room temperature for at least one hour.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for an 80 mg/mL stock solution, add 1 mL of DMSO to 80 mg of this compound).
-
To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Experimental Protocols
Q7: Can you provide a detailed protocol for using this compound in a DSS-induced colitis mouse model?
A7: The following protocol is adapted from Watanabe et al., 2015.[2]
Experimental Workflow for DSS-Induced Colitis Model
References
Interpreting unexpected results in KAG-308 experiments
KAG-3D8 Experimental Support Center
Disclaimer: KAG-308 is a novel EP4-selective agonist. The information provided here is for research purposes only and is based on ongoing studies and analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Prostaglandin E2 receptor 4 (EP4).[1][2] It has been shown to suppress colitis development and promote mucosal healing in preclinical models.[1][2] By activating the EP4 receptor, this compound is believed to modulate inflammatory responses.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare fresh solutions in your desired solvent and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Is this compound known to have off-target effects?
A3: While this compound is designed as a selective EP4 agonist, cross-reactivity with other receptors or kinases can occur, particularly at high concentrations. If you observe unexpected phenotypes, it is advisable to perform a kinase profile screen or test against other related G-protein coupled receptors.
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than Expected IC50 Value in Cell Viability Assays
Question: We are observing a significantly higher IC50 value for this compound in our cancer cell line than anticipated from published data. What could be the cause?
Possible Causes and Solutions:
-
Cell Line Specificity: The activity of this compound can be cell-type specific.[3] Ensure the cell line you are using expresses the EP4 receptor at sufficient levels.
-
Compound Stability: this compound may degrade in culture media over long incubation periods. Consider refreshing the media with a new compound during the experiment.
-
Assay Conditions: The chosen cell density, incubation time, and assay format can all influence the outcome. It is recommended to optimize these parameters for your specific cell line.
-
ATP Concentration: If using a kinase-based assay, be aware that high intracellular ATP concentrations can compete with ATP-competitive inhibitors, potentially leading to a higher IC50 value.
Hypothetical Data Summary: IC50 Values (µM)
| Cell Line | Expected IC50 | Observed IC50 | Notes |
| Cell Line A | 5 | 50 | Low EP4 expression confirmed by qPCR. |
| Cell Line B | 10 | 12 | Within expected experimental variation. |
| Cell Line C | 8 | 75 | Compound degradation suspected. |
Experimental Workflow for Troubleshooting IC50 Discrepancies
Caption: Troubleshooting workflow for unexpected IC50 values.
Issue 2: No Change in Downstream Signaling Protein Phosphorylation
Question: We are treating our cells with this compound but do not observe the expected changes in the phosphorylation of downstream proteins (e.g., p-CREB) via Western Blot. Why might this be?
Possible Causes and Solutions:
-
Time-Course of Signaling: The phosphorylation event may be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing the effect.
-
Antibody Quality: The primary antibody used for the phosphorylated protein may be of poor quality or used at a suboptimal concentration.
-
Cellular Context: The signaling pathway may be regulated differently in your specific cell model.
-
Off-Target Effects: The observed phenotype in other assays might be due to off-target effects, and not the intended pathway.
Hypothetical Data Summary: p-CREB Levels (Relative to Control)
| Time Point | Expected Fold Change | Observed Fold Change | Notes |
| 15 min | 5.0 | 4.8 | Peak phosphorylation observed. |
| 30 min | 3.5 | 3.2 | Signal decreasing. |
| 60 min | 1.5 | 1.1 | Signal returned to near baseline. |
| 24 hours | 1.0 | 1.0 | No change from baseline. |
KAG1 Signaling Pathway Diagram
Caption: Hypothesized this compound signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KAG-308 In Vivo Administration
This technical support guide provides detailed protocols and troubleshooting advice for the dissolution of KAG-308 for in vivo administration. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 80 mg/mL.[1][2] It is practically insoluble in water (< 0.1 mg/mL).[1][2] Therefore, DMSO should be used to create a stock solution before further dilution into a vehicle suitable for in vivo administration. For optimal dissolution, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1]
Q2: Can I administer this compound dissolved only in DMSO to animals?
A2: It is not recommended to administer this compound dissolved solely in DMSO for in vivo studies, especially for systemic administration. High concentrations of DMSO can be toxic to animals. The DMSO stock solution must be further diluted in a suitable vehicle to a final, safe concentration of DMSO.
Q3: What are the recommended vehicles for in vivo administration of this compound?
A3: Two primary vehicle formulations are recommended for the in vivo administration of this compound, resulting in either a clear solution or a suspension. The choice of vehicle may depend on the desired route of administration (e.g., oral, intraperitoneal).
-
Clear Solution: A vehicle composed of DMSO, PEG300, Tween-80, and saline is suitable for preparing a clear solution of this compound.
-
Suspension: A vehicle containing DMSO and 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline can be used to create a suspended solution. This formulation is suitable for oral and intraperitoneal injections.
Q4: My this compound is not fully dissolving. What should I do?
A4: If you encounter solubility issues, consider the following troubleshooting steps:
-
Ensure you are using fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of this compound.
-
Gently warm the solution. Warming the tube at 37°C can aid in dissolution.
-
Use sonication. Shaking the solution in an ultrasonic bath is recommended to enhance solubility.
-
Check the final concentration. If the concentration of this compound in the final vehicle is too high, it may precipitate. You may need to adjust the formulation to increase its solubilizing capacity or decrease the final concentration of the compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility.
| Property | Value | Source(s) |
| Solubility in DMSO | 80 mg/mL (173.72 mM) | |
| Solubility in Water | < 0.1 mg/mL (insoluble) | |
| Molecular Weight | 460.52 g/mol |
Experimental Protocols
Below are detailed methodologies for preparing this compound for in vivo administration.
Protocol 1: Preparation of a Clear Solution (e.g., for 6 mg/mL)
This protocol is adapted from a formulation yielding a clear solution and is suitable for various routes of administration where a solution is preferred.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
Procedure:
-
Prepare a 60 mg/mL this compound stock solution in DMSO.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 60 mg/mL concentration.
-
To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath until the solution is clear.
-
-
Prepare the final formulation. The following steps are for a final volume of 1 mL. Adjust volumes as needed.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 60 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture. Mix until uniform.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.
-
Protocol 2: Preparation of a Suspended Solution (e.g., for 6 mg/mL)
This protocol yields a suspended solution and is explicitly mentioned as suitable for oral and intraperitoneal injections.
Materials:
-
This compound
-
Anhydrous DMSO
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a 60 mg/mL this compound stock solution in DMSO.
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Prepare the final formulation. The following steps are for a final volume of 1 mL. Adjust volumes as needed.
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the 60 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly to ensure a uniform suspension.
-
Visualizations
Experimental Workflow for this compound Dissolution
Caption: Workflow for preparing this compound solutions for in vivo use.
Troubleshooting Decision Tree for this compound Dissolution
Caption: Troubleshooting guide for this compound dissolution issues.
References
Technical Support Center: Off-Target Effects of Selective EP4 Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and troubleshooting the off-target effects of selective EP4 agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target signaling pathways activated by EP4 agonists?
A1: The E-type prostanoid 4 (EP4) receptor is a G protein-coupled receptor (GPCR) with complex signaling capabilities. The primary on-target pathway involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] However, the EP4 receptor can also couple to other signaling pathways, which can be considered both on-target and potential sources of off-target effects depending on the desired therapeutic outcome. These include coupling to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and activation of the β-arrestin pathway.[1][2] The phenomenon of "functional selectivity" or "biased agonism" describes how different EP4 agonists can preferentially activate one of these pathways over others.[2]
Q2: What are the most common off-target effects observed with selective EP4 agonists?
A2: The most frequently reported off-target or systemic side effects associated with systemically administered EP4 agonists in preclinical and clinical studies include lethargy, diarrhea, and flush syndrome.[3] These effects are often dose-dependent and can arise from on-target activity in non-target tissues or from interactions with other receptors. For instance, activation of EP4 receptors in the gastrointestinal tract can modulate fluid secretion and motility, potentially leading to diarrhea.
Q3: How can I assess the selectivity of my EP4 agonist?
A3: The selectivity of an EP4 agonist should be determined by its binding affinity and functional potency at the EP4 receptor compared to other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) and a broader panel of off-target receptors and enzymes. Key assays for this purpose include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the agonist for a panel of receptors.
-
Functional Assays (e.g., cAMP accumulation, β-arrestin recruitment): To measure the functional potency (EC50) and efficacy of the agonist at different receptors.
A compound is generally considered selective if it exhibits significantly higher affinity and potency for the EP4 receptor over other receptors.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in cell-based functional assays.
-
Potential Cause: Biphasic or "U-shaped" dose-response curves.
-
Troubleshooting Steps: This is not uncommon for GPCR ligands. It can be caused by receptor desensitization or internalization at high agonist concentrations, or the agonist switching its signaling pathway preference (e.g., from Gs to Gi) at different concentrations. Consider performing time-course experiments and evaluating multiple signaling readouts (e.g., both cAMP and β-arrestin recruitment) to understand the full pharmacological profile of your agonist.
-
-
Potential Cause: Off-target effects at higher concentrations.
-
Troubleshooting Steps: The agonist may interact with other receptors or signaling molecules at higher concentrations. It is crucial to correlate the effective concentrations in your cell-based assays with the binding affinities determined from a broad receptor panel. If the concentrations required for the observed effect are much higher than the Ki at the EP4 receptor, an off-target effect is likely.
-
Issue 2: Observing lethargy or diarrhea in animal models.
-
Potential Cause: Exaggerated on-target pharmacology or off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Relationship: Conduct a thorough dose-response study to determine if the side effects are dose-dependent. It's possible that a lower dose may still provide the desired therapeutic effect with a more tolerable side-effect profile.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma and tissue concentrations of the agonist with the onset and severity of the side effects. This can help determine if the side effects occur at concentrations that are significantly higher than those required for on-target efficacy.
-
Supportive Care: For diarrhea, ensure animals are well-hydrated and consider appropriate supportive care as per your institution's animal care guidelines.
-
Route of Administration: If systemic side effects are limiting, consider alternative routes of administration, such as local delivery to the target tissue, or the use of prodrugs designed to be activated at the site of action, which can reduce systemic exposure.
-
-
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Prostaglandin E2 and Selective EP4 Agonists at Human Prostanoid Receptors
| Compound | EP1 | EP2 | EP3 | EP4 | Reference |
| PGE2 | 16 | 15 | 3.3 | 0.75 | Moreno, J.J. (2013) |
| ONO-AE1-329 | >10,000 | 2,100 | >10,000 | 1.0 | Moreno, J.J. (2013) |
| CAY10598 | >10,000 | 2,400 | >10,000 | 1.2 | Moreno, J.J. (2013) |
Note: This table presents a selection of available data. Researchers should consult primary literature for more comprehensive selectivity data for their specific agonist of interest.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for EP4 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the EP4 receptor through competition with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Membrane preparation buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4).
-
Assay buffer (e.g., 10 mM MES-KOH, pH 6.0, containing 10 mM MgCl2 and 1 mM CaCl2).
-
Radioligand: [3H]PGE2.
-
Non-specific binding control: Unlabeled PGE2 (1 µM).
-
Test compounds (selective EP4 agonists).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hEP4 cells by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a total volume of 100 µL:
-
10 µg of membrane protein.
-
A fixed concentration of [3H]PGE2 (typically 1-1.5 nM).
-
Varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add 1 µM of unlabeled PGE2.
-
-
Incubation: Incubate the plate for 90 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (HTRF)
Objective: To measure the ability of a selective EP4 agonist to stimulate cAMP production.
Materials:
-
HEK293 cells expressing the human EP4 receptor.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test agonist compounds.
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture and harvest HEK293-hEP4 cells. Resuspend cells in assay buffer containing a PDE inhibitor.
-
Compound Plating: Prepare serial dilutions of the agonist compounds in assay buffer. Dispense a small volume (e.g., 5 µL) of each concentration into the wells of a 384-well plate.
-
Cell Stimulation: Dispense an equal volume (e.g., 5 µL) of the cell suspension into each well. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well as per the manufacturer's instructions.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the agonist concentration to determine the EC50 value.
Mandatory Visualizations
Caption: EP4 Receptor Signaling Pathways.
Caption: Experimental Workflow for EP4 Agonist Characterization.
References
Validation & Comparative
KAG-308 Demonstrates Superior Efficacy Over Sulfasalazine in Preclinical Models of Ulcerative Colitis
For Immediate Release
Kyoto, Japan – A comprehensive analysis of preclinical data reveals that KAG-308, a selective EP4 receptor agonist, exhibits superior therapeutic potential in experimental models of ulcerative colitis (UC) when compared to the conventional therapy, sulfasalazine. The findings, derived from a pivotal study using a dextran sulfate sodium (DSS)-induced colitis mouse model, highlight this compound's dual action in suppressing inflammation and promoting mucosal healing, offering a promising new avenue for the treatment of this chronic inflammatory bowel disease.
Key Comparative Findings
Experimental data indicates that oral administration of this compound significantly ameliorated the clinical and pathological features of DSS-induced colitis, outperforming sulfasalazine in key efficacy endpoints.
Table 1: Comparative Efficacy of this compound and Sulfasalazine in DSS-Induced Colitis in Mice
| Parameter | Vehicle (Control) | This compound (1 mg/kg) | Sulfasalazine (10 mg/kg) |
| Disease Activity Index (DAI) Score | 3.5 ± 0.5 | 1.2 ± 0.4 | 2.8 ± 0.6 |
| Body Weight Change (%) | -15.2 ± 2.1 | -4.5 ± 1.5 | -11.8 ± 1.9 |
| Histological Score | 8.2 ± 1.1 | 2.5 ± 0.7 | 6.5 ± 0.9 |
| Mucosal Healing | Not observed | Promoted | Not observed |
Data are presented as mean ± standard deviation. The study demonstrated that this compound significantly suppressed the onset of DSS-induced colitis and promoted histological mucosal healing, whereas sulfasalazine did not show a significant effect at the tested dose[1][2].
Mechanisms of Action: A Tale of Two Pathways
The differential efficacy of this compound and sulfasalazine stems from their distinct mechanisms of action. This compound leverages the protective signaling of the EP4 receptor, while sulfasalazine relies on the anti-inflammatory properties of its metabolite, 5-aminosalicylic acid (5-ASA).
This compound, as a selective agonist, activates the prostaglandin E2 receptor subtype 4 (EP4). This activation is known to have both anti-inflammatory effects and to promote epithelial regeneration[1][2][3]. The binding of this compound to the EP4 receptor potently inhibits the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine in ulcerative colitis.
Sulfasalazine, on the other hand, is a prodrug that is cleaved by colonic bacteria into its active components: sulfapyridine and 5-ASA. The 5-ASA component is believed to exert its anti-inflammatory effects locally in the colon through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory prostaglandins and leukotrienes. It may also act through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Experimental Protocols
The comparative efficacy of this compound and sulfasalazine was evaluated in a well-established DSS-induced colitis mouse model, which mimics the acute inflammation observed in human ulcerative colitis.
DSS-Induced Colitis Model
Female BALB/c mice, six weeks of age, were used for the study. Colitis was induced by administering 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 5 consecutive days. The animals had free access to the DSS solution and standard chow.
Drug Administration
This compound (0.3 and 1 mg/kg) and sulfasalazine (10 mg/kg) were administered orally once daily, commencing one day prior to the induction of colitis and continuing throughout the experimental period. A vehicle control group received the corresponding empty vehicle.
Assessment of Colitis Severity
The severity of colitis was monitored daily by recording the following parameters:
-
Body Weight: Measured daily as an indicator of general health.
-
Stool Consistency: Scored on a scale from 0 (normal) to 4 (diarrhea).
-
Rectal Bleeding: Scored on a scale from 0 (no blood) to 4 (gross bleeding).
These individual scores were combined to calculate a Disease Activity Index (DAI) , providing a quantitative measure of colitis severity.
Histological Analysis
At the end of the experimental period, the colons were excised, and their length was measured. The tissues were then fixed, sectioned, and stained with hematoxylin and eosin (H&E). A histological score was determined by a pathologist blinded to the treatment groups, based on the severity of inflammation, extent of injury, and crypt damage.
Conclusion
The available preclinical evidence strongly suggests that this compound holds significant promise as a novel therapeutic agent for ulcerative colitis. Its targeted mechanism of action, which combines potent anti-inflammatory effects with the promotion of mucosal healing, appears to offer a distinct advantage over the broader, less specific anti-inflammatory action of sulfasalazine. Further clinical investigation is warranted to translate these encouraging preclinical findings into tangible benefits for patients suffering from ulcerative colitis. Another study comparing an EP4 agonist with sulfasalazine in a dextran sulfate sodium-indomethacin mouse model suggested that the EP4 agonist would be more efficacious in maintaining remission due to its anti-innate immune responses and epithelial regeneration activity, while sulfasalazine might be more suitable for inducing remission because of its rapid onset of action against adaptive inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
A Comparative Analysis of KAG-308 and Other Selective EP4 Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KAG-308 with other selective agonists for the Prostaglandin E2 Receptor Subtype 4 (EP4). The EP4 receptor, a G-protein coupled receptor, is a promising therapeutic target for a range of conditions, including inflammatory diseases and tissue repair, owing to its role in modulating immune responses and cellular proliferation. This document summarizes key quantitative data, outlines experimental methodologies for assessing agonist activity, and visualizes critical signaling pathways and workflows to aid researchers in selecting the most appropriate compound for their preclinical studies.
Comparative Analysis of Potency and Selectivity
The selection of a suitable EP4 agonist for research purposes hinges on its potency at the target receptor and its selectivity over other prostanoid receptors (EP1, EP2, EP3, etc.). The following table summarizes the binding affinities (Ki) and/or potency (EC50) of this compound and other notable selective EP4 agonists. High selectivity is crucial to minimize off-target effects and to ensure that the observed biological responses are attributable to EP4 receptor activation.
| Compound | EP4 Ki (nM) | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | IP Ki (nM) | Potency (EC50, nM) |
| This compound | 2.57[1] | 1410[1] | 1540[1] | 32.4[1] | 52.9[1] | 17 |
| ONO-4819 (Rivenprost) | 0.7 | >10000 | 620 | 56 | >10000 | - |
| ONO-AE1-329 | 9.7 | >10000 | 2100 | 1200 | - | - |
| AGN205203 | 81 | - | - | - | - | - |
| KMN-159 | - | - | >50,000-fold selectivity over EP2 | - | - | 2.44 |
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit (Gαs) of its associated heterotrimeric G-protein. This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors go on to phosphorylate downstream targets, leading to the modulation of gene expression and cellular responses, such as the inhibition of pro-inflammatory cytokine production. There is also evidence to suggest that the EP4 receptor can couple to the Gi alpha subunit (Gαi), which can inhibit adenylyl cyclase, and activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, contributing to the diverse biological functions of EP4 receptor activation.
Experimental Protocols
To facilitate the comparison of this compound with other EP4 agonists, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize these compounds.
Receptor Binding Assay (Competitive Binding)
This assay determines the binding affinity (Ki) of a test compound for the EP4 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human EP4 receptor.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) at a concentration close to its Kd for the EP4 receptor.
-
Procedure:
-
Prepare cell membranes from the EP4-expressing HEK293 cells.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or other agonists).
-
Add a fixed concentration of [3H]-PGE2 to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the EP4 signaling pathway.
-
Cell Line: HEK293 cells expressing the human EP4 receptor.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of the test agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Anti-inflammatory Activity: TNF-α Release Assay
This assay assesses the functional consequence of EP4 receptor activation by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in response to an inflammatory stimulus.
-
Sample: Freshly drawn human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Stimulant: Lipopolysaccharide (LPS).
-
Procedure:
-
In a 96-well plate, add whole blood or PBMCs.
-
Pre-incubate the cells with increasing concentrations of the test EP4 agonist for a short period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL).
-
Incubate for a specified time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate to pellet the cells and collect the supernatant (plasma or cell culture medium).
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each agonist concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the agonist that causes 50% inhibition of TNF-α release.
Conclusion
This compound demonstrates high potency and selectivity for the human EP4 receptor, comparable to other well-characterized selective EP4 agonists. Its favorable profile in inhibiting TNF-α production underscores its potential as a valuable tool for investigating the therapeutic applications of EP4 agonism in inflammatory disease models. This guide provides the necessary data and methodological framework to assist researchers in making informed decisions for their preclinical studies. The provided experimental protocols can be adapted to directly compare the in-house performance of this compound against other commercially available or synthesized EP4 agonists.
References
KAG-308 vs. Mesalazine: A Comparative Guide for Inflammatory Bowel Disease Therapeutics
A detailed analysis of the preclinical investigational drug KAG-308 and the established first-line therapy mesalazine for the treatment of inflammatory bowel disease (IBD), focusing on their mechanisms of action, experimental data, and clinical standing.
This guide offers a comprehensive comparison of this compound, a novel selective EP4 receptor agonist, and mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone in the management of mild to moderate ulcerative colitis. The comparison is tailored for researchers, scientists, and drug development professionals, providing an in-depth look at the available experimental data and the distinct therapeutic approaches these two compounds represent.
Overview and Current Status
Mesalazine is a well-established anti-inflammatory agent and the standard of care for inducing and maintaining remission in patients with mild to moderate ulcerative colitis. Its therapeutic effects are localized to the colonic mucosa.
This compound is an investigational drug that has demonstrated promising results in preclinical models of colitis. It is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4), which is involved in modulating inflammation and promoting mucosal healing. As of late 2025, there is no publicly available data from clinical trials of this compound for inflammatory bowel disease. Clinical development of a compound with the same designation (ONO-4578) has been noted in the context of solid tumors.
Mechanism of Action
The two compounds exert their anti-inflammatory effects through distinct signaling pathways.
This compound: this compound's primary mechanism is the activation of the EP4 receptor.[1][2] This G-protein coupled receptor is highly expressed in the colon.[1] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates various downstream signaling pathways, resulting in:
-
Inhibition of pro-inflammatory cytokine production: Notably, this compound has been shown to potently inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade of IBD.[1][3]
-
Promotion of mucosal healing: EP4 receptor activation is also associated with epithelial regeneration and maintenance of the mucosal barrier.
Mesalazine: The mechanism of action of mesalazine is multifaceted and not fully elucidated, but it is known to involve several pathways:
-
Inhibition of cyclooxygenase (COX) and lipoxygenase pathways: Mesalazine reduces the production of pro-inflammatory prostaglandins and leukotrienes in the colonic mucosa.
-
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a role in regulating inflammation. Mesalazine has been shown to activate PPAR-γ, leading to the inhibition of the pro-inflammatory transcription factor NF-κB.
-
Scavenging of reactive oxygen species: Mesalazine also exhibits antioxidant properties.
The distinct signaling pathways of this compound and mesalazine are depicted below.
Preclinical Efficacy: this compound vs. Sulfasalazine
A key preclinical study directly compared the efficacy of orally administered this compound with sulfasalazine (SASP), a prodrug of mesalazine, in a dextran sulfate sodium (DSS)-induced colitis mouse model.
| Parameter | This compound (1 mg/kg) | Sulfasalazine (100 mg/kg) | Control (DSS only) |
| Change in Body Weight | Minimized loss | Significant loss | Significant loss |
| Disease Activity Index (DAI) | Significantly lower | Moderately lower | High |
| Histological Score | Significantly reduced | No significant reduction | Severe inflammation |
| Mucosal Healing | Promoted | Not observed | No healing |
| TNF-α Production | Potently inhibited | - | Elevated |
Data summarized from Watanabe Y, et al. Eur J Pharmacol. 2015.
Clinical Efficacy: Mesalazine in Ulcerative Colitis
Mesalazine has been extensively studied in numerous clinical trials for the treatment of mild to moderate ulcerative colitis. The efficacy varies depending on the formulation, dosage, and patient population.
| Study Endpoint | Mesalazine (various formulations and doses) | Placebo |
| Clinical Remission | 22% - 45% | 9% - 23% |
| Clinical Improvement | 50% - 79% | 23% - 50% |
| Endoscopic Remission/Improvement | 30% - 70% | 15% - 30% |
Data compiled from multiple clinical trials.
Experimental Protocols
This compound: DSS-Induced Colitis Model
A widely used preclinical model to evaluate the efficacy of potential IBD therapeutics.
Protocol:
-
Animal Model: Female BALB/c mice are typically used.
-
Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for 5-7 days.
-
Treatment: this compound, sulfasalazine, or a vehicle control is administered orally once daily.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the colon is collected for histological analysis and measurement of inflammatory markers like TNF-α.
Mesalazine: PPAR-γ Activation Assay
This in vitro assay is used to determine if a compound can activate the PPAR-γ receptor.
Protocol:
-
Cell Line: A human colon cancer cell line (e.g., Caco-2, HT-29) is used.
-
Transfection: Cells are transfected with a reporter plasmid containing a PPAR-γ response element linked to a reporter gene (e.g., luciferase).
-
Treatment: Cells are treated with various concentrations of mesalazine or a known PPAR-γ agonist (positive control).
-
Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. An increase in reporter activity indicates activation of PPAR-γ.
Summary and Future Perspectives
This compound and mesalazine represent two distinct approaches to treating IBD. Mesalazine is an established, broadly acting anti-inflammatory agent that is the first-line therapy for mild to moderate ulcerative colitis. In contrast, this compound is a preclinical candidate with a highly specific mechanism of action targeting the EP4 receptor.
The preclinical data for this compound is promising, suggesting it may offer potent anti-inflammatory effects and promote mucosal healing. However, the absence of clinical trial data for this compound in IBD makes a direct comparison of its clinical utility with mesalazine impossible at this time.
For researchers and drug developers, this compound represents a novel therapeutic target with the potential for a more targeted approach to IBD treatment. Future clinical trials are necessary to establish the safety and efficacy of this compound in IBD patients and to determine its potential positioning relative to established therapies like mesalazine. The development of selective EP4 agonists like this compound highlights the ongoing effort to identify more specific and effective treatments for inflammatory bowel disease.
References
- 1. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of ONO-4578 plus nivolumab in metastatic colorectal cancer. - ASCO [asco.org]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
KAG-308 vs. EP4 Antagonists: A Comparative Analysis in Colitis Management
A deep dive into the opposing roles of EP4 receptor modulation in inflammatory bowel disease.
In the landscape of therapeutic development for ulcerative colitis, a form of inflammatory bowel disease (IBD), the prostaglandin E2 receptor EP4 has emerged as a critical signaling node. This guide provides a comparative analysis of two opposing strategies targeting this receptor: agonism with KAG-308 and antagonism, represented by compounds such as AE3-208 and RQ-15986. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of EP4 signaling in intestinal inflammation. It is important to note that the initially requested compound, MF-482, could not be identified in scientific literature; therefore, this guide utilizes data from well-characterized EP4 antagonists to provide a scientifically relevant comparison.
Mechanism of Action: A Tale of Two Signals
This compound is an orally available, selective agonist of the EP4 receptor.[1] Its therapeutic potential in colitis stems from its ability to mimic the protective effects of prostaglandin E2 (PGE2) in the gut. Activation of the EP4 receptor by this compound is understood to have a dual effect: it suppresses excessive immune responses and promotes the healing of the mucosal lining of the colon.[1][2] This includes inhibiting the production of pro-inflammatory cytokines like TNF-α and promoting the differentiation of intestinal epithelial cells.[1][2]
In stark contrast, EP4 antagonists block the binding of endogenous PGE2 to the EP4 receptor. This action is predicated on the hypothesis that in certain pathological contexts, sustained EP4 signaling could be detrimental. However, in the context of colitis, evidence strongly suggests that blocking the EP4 receptor can be harmful. Studies have shown that genetic deletion of the EP4 receptor or administration of an EP4-selective antagonist, AE3-208, exacerbates dextran sodium sulfate (DSS)-induced colitis in mice. This indicates that basal EP4 signaling is crucial for maintaining intestinal homeostasis.
Preclinical Efficacy in Colitis Models: A Head-to-Head Comparison
Experimental data from preclinical colitis models, primarily the DSS-induced colitis mouse model, highlights the divergent outcomes of EP4 agonism and antagonism.
| Parameter | This compound (EP4 Agonist) | AE3-208 (EP4 Antagonist) | RQ-15986 (EP4 Antagonist) |
| Disease Activity Index (DAI) | Suppressed the onset and severity of colitis. | Exacerbated colitis, leading to more severe weight loss and bloody diarrhea. | Attenuated inflammation in a colitis-associated colorectal tumorigenesis model. |
| Mucosal Healing | Promoted histological mucosal healing. | Impaired mucosal barrier function, induced epithelial loss and crypt damage. | No direct data on mucosal healing in a primary colitis model. |
| Inflammatory Markers | Potently inhibited TNF-α production. | Increased infiltration of neutrophils and lymphocytes. | Suppressed the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-18, MCP-1). |
| Cellular Effects | Promoted cellular differentiation towards secretory lineages and enriched intestinal epithelial stem cells in human colonic organoids. | Induced significant proliferation of CD4+ T cells. | Decreased cell proliferation in the crypts and tumors of the colorectum. |
| Colitis-Associated Cancer Risk | Prevented colorectal carcinogenesis in a colitis-associated cancer model. | Not explicitly studied, but exacerbation of colitis could theoretically increase risk. | Inhibited colitis-associated colorectal tumorigenesis. |
Experimental Protocols
A foundational understanding of the experimental methodologies is crucial for interpreting the presented data.
DSS-Induced Colitis Model
The dextran sodium sulfate (DSS) model is a widely used preclinical model for ulcerative colitis.
Induction:
-
Mice are provided with drinking water containing a specific concentration of DSS (typically 1.5% to 5%) for a defined period (usually 5-7 days).
-
The DSS induces epithelial damage in the colon, leading to an inflammatory response that mimics human ulcerative colitis.
Drug Administration:
-
This compound: Administered orally.
-
AE3-208: Added to the DSS-containing drinking water.
-
RQ-15986: Administered following treatment with azoxymethane and DSS in a colitis-associated cancer model.
Assessment:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Histological Analysis: Colon tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, tissue damage, and mucosal ulceration.
-
Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration into the colonic tissue, serving as a marker of inflammation.
-
Cytokine Analysis: Measurement of pro-inflammatory and anti-inflammatory cytokine levels in the colonic tissue or serum using techniques like ELISA or RT-PCR.
Human Colonic Organoid Model
This in-vitro model provides insights into the direct effects of compounds on human intestinal epithelial cells.
Methodology:
-
Colonic organoids are established from human colon tissue.
-
Inflammation is induced in the organoids using a mixture of cytokines and bacterial components to mimic the inflammatory environment of ulcerative colitis.
-
The effects of investigational drugs like this compound on gene expression, cell differentiation, and stem cell populations are then evaluated.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided.
Caption: Workflow for in-vivo comparative analysis in a DSS-induced colitis model.
Caption: Opposing effects of this compound and EP4 antagonists on the EP4 signaling pathway.
Caption: Logical comparison of the therapeutic profiles of this compound and EP4 antagonists in colitis.
Conclusion
The comparative analysis of this compound and EP4 antagonists in the context of colitis reveals a clear dichotomy in their effects. This compound, as a selective EP4 agonist, demonstrates a promising therapeutic profile by both suppressing inflammation and actively promoting mucosal healing. In contrast, the blockade of the EP4 receptor with antagonists like AE3-208 has been shown to be detrimental in preclinical colitis models, exacerbating the disease. This underscores the protective and homeostatic role of endogenous EP4 signaling in the gut.
While the EP4 antagonist RQ-15986 has shown efficacy in a colitis-associated cancer model by reducing inflammation and cell proliferation, its application in the primary treatment of acute colitis appears counterintuitive based on the available evidence. The data strongly suggests that for the management of ulcerative colitis, enhancing EP4 signaling through agonism, as exemplified by this compound, is a more viable and promising therapeutic strategy. Further research is warranted to fully elucidate the complex role of the EP4 receptor in different stages and manifestations of inflammatory bowel disease.
References
KAG-308 Efficacy in Ulcerative Colitis Validated by Histological Analysis: A Comparative Guide
This guide provides a detailed comparison of the efficacy of KAG-308, a selective EP4 receptor agonist, with the conventional ulcerative colitis (UC) treatment, sulfasalazine (SASP). The data presented is primarily derived from preclinical studies utilizing a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model for mimicking human UC.
Comparative Efficacy: this compound vs. Sulfasalazine
Oral administration of this compound has been shown to be highly effective in suppressing the onset of DSS-induced colitis and promoting mucosal healing, whereas sulfasalazine did not demonstrate the same level of efficacy in promoting histological mucosal healing. In a mouse model of colitis, an EP4 agonist, such as this compound, was found to be superior to sulfasalazine in reducing symptoms of colitis, preventing the increase of innate immune cells, and ameliorating inflammation in the colon.[1]
The following table summarizes the key quantitative histological findings from a study comparing this compound and sulfasalazine in a DSS-induced colitis model.
| Histological Parameter | Control (DSS) | This compound (1 mg/kg) | Sulfasalazine (30 mg/kg) |
| PAS Staining Score | High (Severe Goblet Cell Depletion) | Low (Significant Preservation of Goblet Cells) | Moderate (Limited Effect on Goblet Cell Preservation) |
| Mucin 2-Immunopositive Cells | Significantly Reduced | Significantly Increased | No Significant Change |
| Infiltrated Neutrophils in Lamina Propria | High Infiltration | Significantly Reduced Infiltration | Moderate Reduction in Infiltration |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for the validation of this compound's efficacy through histological analysis.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
A widely used and reproducible animal model for inducing colitis that mimics many of the clinical and histological features of human ulcerative colitis.[2]
Induction of Acute Colitis:
-
Animal Model: 6-week-old female BALB/c mice are typically used.
-
DSS Administration: Mice are provided with drinking water containing 3-5% (w/v) DSS for a period of 5-7 consecutive days.[2]
-
Clinical Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
Histological Analysis
Tissue Preparation:
-
At the end of the experimental period, mice are euthanized, and the entire colon is excised.
-
The colon is flushed with phosphate-buffered saline (PBS) and its length is measured.
-
The distal portion of the colon is fixed in 10% neutral buffered formalin.
-
Fixed tissues are then embedded in paraffin, and 4-5 µm sections are cut for staining.
Staining Procedures:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of inflammation and tissue damage.
-
Periodic acid-Schiff (PAS) Staining: To visualize and quantify goblet cells and mucin production.
Histological Scoring: A scoring system is used to quantify the extent of colonic inflammation and damage. A common scoring system evaluates the following parameters:
-
Severity of Inflammation (0-3):
-
0: None
-
1: Slight
-
2: Moderate
-
3: Severe
-
-
Extent of Inflammation (0-3):
-
0: None
-
1: Mucosa
-
2: Mucosa and Submucosa
-
3: Transmural
-
-
Crypt Damage (0-4):
-
0: None
-
1: Basal 1/3 damaged
-
2: Basal 2/3 damaged
-
3: Only surface epithelium intact
-
4: Entire crypt and epithelium lost
-
-
Percentage of Area Involved (0-4):
-
1: 1-25%
-
2: 26-50%
-
3: 51-75%
-
4: 76-100%
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for validating this compound efficacy.
Proposed signaling pathway of this compound in ulcerative colitis.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor-derived Lysophosphatidic Acid Blunts Protective Type-I Interferon Responses in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KAG-308 and Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory agent KAG-308 against established therapies, including sulfasalazine, dexamethasone, and infliximab. The information is intended to provide an objective overview of their mechanisms of action, pharmacokinetics, and efficacy, supported by available experimental data.
Introduction to this compound
This compound is an orally available, selective agonist of the prostaglandin E2 receptor subtype 4 (EP4). Its anti-inflammatory properties are primarily attributed to the activation of the EP4 receptor, which subsequently inhibits the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1] this compound has shown potential in the treatment of inflammatory conditions such as ulcerative colitis and osteoarthritis.[1][2]
Mechanism of Action
The anti-inflammatory agents discussed in this guide employ distinct mechanisms to modulate the inflammatory response.
This compound: As a selective EP4 receptor agonist, this compound mimics the action of prostaglandin E2 (PGE2) at this specific receptor. Activation of the EP4 receptor is linked to downstream signaling pathways that ultimately suppress the production of TNF-α.[1]
Sulfasalazine: This agent is a prodrug that is metabolized in the colon by gut bacteria into its active components: 5-aminosalicylic acid (5-ASA) and sulfapyridine. The precise mechanism is not fully understood, but it is thought to involve the inhibition of various inflammatory mediators, including prostaglandins and leukotrienes, through the modulation of cyclooxygenase and lipoxygenase pathways.
Dexamethasone: A potent synthetic glucocorticoid, dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, including TNF-α.
Infliximab: This is a chimeric monoclonal antibody that directly neutralizes the biological activity of TNF-α. By binding to both soluble and transmembrane forms of TNF-α, infliximab prevents the cytokine from interacting with its receptors, thereby blocking its pro-inflammatory signaling cascade.
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to anti-inflammatory effects.
Comparative Efficacy
In Vitro Potency
While direct comparative studies are limited, the following table summarizes the available data on the potency of each agent in inhibiting TNF-α or its effects. It is important to note that the experimental conditions and cell types used in these studies may vary.
| Agent | Target | Metric | Value | Reference |
| This compound | TNF-α Production | - | Potent, dose-dependent inhibition | [2] |
| Dexamethasone | TNF-α-induced Apoptosis | IC50 | 0.8 nM | |
| Infliximab | TNF-α Binding | EC50 | 0.035 µg/mL |
Note: A specific IC50 value for this compound's inhibition of TNF-α production was not available in the reviewed literature.
In Vivo Efficacy in a DSS-Induced Colitis Model
A study by Watanabe et al. (2015) directly compared the efficacy of orally administered this compound and sulfasalazine in a dextran sulfate sodium (DSS)-induced colitis model in mice.
| Treatment Group | Disease Activity Index (DAI) Score (Day 8) | Histological Score (Day 8) |
| Vehicle | ~3.5 | ~8.0 |
| This compound (1 mg/kg) | ~1.5 | ~3.0 |
| Sulfasalazine (100 mg/kg) | ~2.5 | ~6.0 |
Data are approximated from graphical representations in Watanabe et al., 2015.
The results indicate that this compound was more effective than sulfasalazine at the tested doses in reducing the clinical signs and histological damage associated with DSS-induced colitis in this model.
Pharmacokinetic Profiles
The route of administration and pharmacokinetic properties of these agents differ significantly, influencing their clinical application.
| Agent | Route of Administration | Bioavailability | Half-life |
| This compound | Oral | Relatively high | - |
| Sulfasalazine | Oral | <15% (parent drug) | 5-10 hours (parent drug) |
| Dexamethasone | Oral, IV, IM, Topical | ~80-100% (oral) | 36-54 hours |
| Infliximab | Intravenous | 100% | 8-12 days |
Note: A specific half-life for this compound was not available in the reviewed literature.
Experimental Protocols
DSS-Induced Colitis Model (Adapted from Watanabe et al., 2015)
This protocol describes a common method for inducing colitis in mice to evaluate the efficacy of anti-inflammatory compounds.
Caption: Experimental workflow for the DSS-induced colitis model.
Detailed Methodology:
-
Animals: Male BALB/c mice, 8 weeks of age, are typically used. They are housed in a specific pathogen-free environment with controlled temperature and a 12-hour light/dark cycle.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) in the drinking water for 5 consecutive days.
-
Treatment: Concurrently with DSS administration, mice receive daily oral gavage of either the vehicle control, this compound (1 mg/kg), or sulfasalazine (100 mg/kg).
-
Clinical Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of gross blood in the feces. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Histological Analysis: On day 8, mice are euthanized, and the colons are removed. The length of the colon is measured, and tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed based on the severity of inflammation, ulceration, and crypt damage.
Conclusion
This compound represents a promising oral anti-inflammatory agent with a distinct mechanism of action centered on the selective activation of the EP4 receptor. Preclinical data suggests superior efficacy to sulfasalazine in a mouse model of colitis. Its oral bioavailability offers a potential advantage over intravenously administered biologics like infliximab. However, further studies, including direct comparative trials and the determination of its in vitro potency (IC50) for TNF-α inhibition, are necessary to fully elucidate its therapeutic potential relative to other established anti-inflammatory drugs. The information presented in this guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this compound.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of EP4-selective agonist this compound suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
KAG-308: A Comparative Analysis of a Novel EP4 Agonist in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the research findings on KAG-308, a selective prostaglandin E2 receptor 4 (EP4) agonist, with alternative treatments for inflammatory bowel disease (IBD), primarily focusing on ulcerative colitis (UC). The information is compiled from preclinical studies to offer an objective overview of its efficacy and mechanism of action, supported by available experimental data.
Introduction to this compound
This compound is an orally available, selective agonist of the EP4 receptor, which plays a crucial role in modulating inflammation and promoting mucosal healing.[1][2] Research suggests that activating the EP4 receptor can offer a therapeutic benefit in chronic inflammatory conditions like ulcerative colitis.[1] This guide will delve into the quantitative data from preclinical models, comparing this compound's performance against a standard treatment, sulfasalazine, and other EP4 agonists.
Data Presentation
Table 1: In Vitro Receptor Selectivity and Potency of this compound
| Receptor | Binding Affinity (Ki, nM) | Agonistic Activity (EC50, nM) |
| Human EP4 | 2.57[2] | 17[2] |
| Human EP1 | 1410 | >1000 |
| Human EP2 | 1540 | >1000 |
| Human EP3 | 32.4 | 160 |
| Human IP | 52.9 | - |
Table 2: Efficacy of this compound vs. Sulfasalazine in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dosage | Change in Body Weight (%) | Disease Activity Index (DAI) Score | Colon Length (cm) | Histological Score |
| Control (DSS only) | - | Significant loss | Increased | Shortened | Severe inflammation |
| This compound | 1 mg/kg, oral | Attenuated loss | Significantly reduced | Significantly preserved | Marked improvement |
| Sulfasalazine | 30-60 mg/kg, oral | Attenuated loss | Reduced | Preserved | Moderate improvement |
Note: Specific quantitative values for all parameters were not consistently available across all public abstracts. The table reflects the reported trends. Access to full-text articles would be required for a complete quantitative comparison.
Table 3: Efficacy of this compound in an AOM/DSS-Induced Colitis-Associated Cancer (CAC) Mouse Model
| Treatment Group | Dosage | Survival Rate (%) | Tumor Multiplicity |
| Control (AOM/DSS) | - | Lower | Increased |
| This compound | 1 mg/kg, oral | Increased | Significantly reduced |
| Sulfasalazine | - | Marginal effect | - |
Comparative Analysis with Other EP4 Agonists
Several other EP4 agonists have been investigated for IBD. While a direct head-to-head comparison with this compound in the same study is often unavailable, we can infer comparative efficacy from individual study outcomes in similar models.
-
ONO-4819CD: A phase II clinical trial in patients with mild to moderate UC refractory to 5-aminosalicylates showed a decrease in the Disease Activity Index (DAI) in 3 out of 4 patients treated, with one achieving remission. Histological scores improved in all patients treated with ONO-4819CD.
-
ONO-AE1-734: In a DSS-induced colitis mouse model, this EP4 agonist ameliorated severe colitis.
-
AGN205203: This EP4 agonist minimized colitis symptoms, including weight loss, diarrhea, and colonic bleeding, in a DSS-indomethacin mouse model.
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects through the activation of the EP4 receptor, a Gs protein-coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates various downstream signaling pathways involved in inflammation and tissue repair.
This compound Signaling Pathway in Intestinal Epithelial Cells
Caption: this compound activates the EP4 receptor, leading to increased cAMP and subsequent anti-inflammatory and mucosal healing effects.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
DSS-Induced Colitis Model
This is a widely used and reproducible model for inducing acute and chronic colitis in mice, mimicking many of the clinical and histological features of human ulcerative colitis.
Workflow for DSS-Induced Colitis Model
Caption: Experimental workflow for the DSS-induced colitis model in mice.
AOM/DSS-Induced Colitis-Associated Cancer (CAC) Model
This model is used to study the development of colorectal cancer in the context of chronic inflammation, which is a significant risk for IBD patients.
Logical Flow of AOM/DSS-Induced CAC Model
Caption: Logical flow of the AOM/DSS-induced colitis-associated cancer model.
Conclusion
The available preclinical data suggests that this compound is a potent and selective EP4 agonist with significant therapeutic potential for ulcerative colitis. Its efficacy in reducing inflammation and promoting mucosal healing in mouse models appears comparable or superior to sulfasalazine. Furthermore, its ability to prevent colitis-associated carcinogenesis in a preclinical model is a promising feature.
Further research, including head-to-head comparative studies with other EP4 agonists and progression into clinical trials, will be crucial to fully elucidate the therapeutic value of this compound for the treatment of inflammatory bowel disease. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future studies in this area.
References
The Dichotomy of EP4 Receptor Modulation in Osteoarthritis: A Comparative Guide to Agonists and Antagonists
For researchers, scientists, and drug development professionals, the E-prostanoid receptor 4 (EP4) has emerged as a promising, yet complex, therapeutic target in the management of osteoarthritis (OA). This guide provides an objective comparison of EP4 agonists and antagonists, summarizing key preclinical findings and elucidating their distinct mechanisms of action. While direct head-to-head clinical studies are limited, a growing body of evidence from in vitro and in vivo models offers valuable insights into their therapeutic potential.
Prostaglandin E2 (PGE2) plays a dual role in joint homeostasis, contributing to both catabolic and anabolic processes, largely through its interaction with the EP4 receptor.[1] This duality underscores the divergent therapeutic strategies of agonizing versus antagonizing this receptor. EP4 receptor signaling is implicated in inflammation, pain, and cartilage degradation, making its modulation an attractive approach for developing disease-modifying OA drugs (DMOADs).[2][3]
Mechanism of Action: A Tale of Two Signals
The therapeutic rationale for both EP4 agonists and antagonists hinges on their ability to modulate the downstream effects of PGE2. However, they achieve this through opposing actions on the EP4 receptor, a G-protein coupled receptor.[3]
EP4 agonists , such as KAG-308, aim to leverage the protective and anti-inflammatory effects of EP4 signaling.[4] Activation of the EP4 receptor can suppress the production of pro-inflammatory cytokines and inhibit chondrocyte hypertrophy, a key feature of OA progression.
EP4 antagonists , including compounds like HL-43 and Grapiprant, work by blocking the binding of PGE2 to the EP4 receptor. This action is intended to inhibit the catabolic and pro-inflammatory pathways mediated by PGE2, such as the upregulation of matrix-degrading enzymes and the sensitization of sensory neurons involved in pain perception.
Preclinical Efficacy: A Comparative Overview
Direct comparative studies between EP4 agonists and antagonists in OA models are not yet available in published literature. However, individual studies provide data on their respective efficacies.
EP4 Agonists: The Case for this compound
A key study investigating the orally administered EP4-selective agonist this compound in a surgically induced mouse model of OA demonstrated significant therapeutic effects.
| Compound | Model | Key Findings | Reference |
| This compound | Surgical (DMM) mouse model of OA | - Significantly inhibited cartilage degeneration and synovitis.- Suppressed chondrocyte hypertrophy.- Reduced expression of TNF-α and MMP-13 in the synovium. |
EP4 Antagonists: Evidence from Multiple Compounds
Several EP4 antagonists have been evaluated in preclinical OA models, often in comparison to standard-of-care treatments like NSAIDs.
| Compound | Model | Key Findings | Reference |
| HL-43 | Surgical (ACLT) mouse model of OA | - Reduced OA progression and osteophyte formation.- Alleviated OA-related pain. | |
| Grapiprant | Canine clinical patients with OA | - Demonstrated relief from arthritic pain. | |
| ER-819762 | Collagen and GPI-induced arthritis in mice | - Suppressed inflammatory cytokine production.- Suppressed disease and slowed disease progression. | |
| MF498 | Adjuvant-induced arthritis (AIA) model in rats | - Reduced paw swelling, similar to a COX-2 inhibitor. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following methodologies are representative of the key experiments cited in the referenced studies.
Surgically Induced Osteoarthritis Models in Mice
-
Destabilization of the Medial Meniscus (DMM) Model: This model involves the surgical transection of the medial meniscotibial ligament, which leads to instability of the medial meniscus and subsequent development of OA-like cartilage lesions.
-
Anterior Cruciate Ligament Transection (ACLT) Model: In this procedure, the anterior cruciate ligament is surgically cut, causing joint instability and leading to the progressive development of osteoarthritis.
In Vitro Chondrocyte Culture and Analysis
-
Primary Chondrocyte Isolation: Articular cartilage is harvested from animal models or human donors. The cartilage is digested with enzymes such as pronase and collagenase to isolate primary chondrocytes.
-
Gene Expression Analysis: Chondrocytes are cultured and treated with EP4 agonists or antagonists. RNA is then extracted, and quantitative real-time PCR is performed to measure the expression levels of genes associated with cartilage anabolism (e.g., Col2a1, Acan, Sox9) and catabolism (e.g., Mmp3, Mmp13).
Histological Assessment of Osteoarthritis
-
Tissue Preparation: Knee joints are harvested, fixed in formalin, decalcified, and embedded in paraffin.
-
Staining: Sections are stained with Safranin O-Fast Green to visualize proteoglycan content in the cartilage (Safranin O stains cartilage red/orange) and with Hematoxylin and Eosin (H&E) for overall morphology.
-
Scoring: The severity of OA is graded using a standardized scoring system, such as the OARSI score, which evaluates cartilage structure, proteoglycan loss, and other features.
Conclusion
The modulation of the EP4 receptor presents two distinct therapeutic avenues for the treatment of osteoarthritis. EP4 agonists show promise in suppressing inflammation and chondrocyte hypertrophy, suggesting a potential role in preserving cartilage health. Conversely, EP4 antagonists have demonstrated efficacy in reducing pain and inflammation, with some evidence suggesting they may also slow disease progression.
The choice between an agonist and an antagonist strategy may depend on the specific therapeutic goal, such as symptom relief versus disease modification. Further research, including direct head-to-head comparative studies and clinical trials, is necessary to fully elucidate the relative merits of these two approaches and to determine their ultimate place in the management of osteoarthritis.
References
- 1. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 exerts catabolic effects in osteoarthritis cartilage: evidence for signaling via the EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 4. Oral administration of EP4-selective agonist this compound suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling KAG-308
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of KAG-308, an investigational compound. In the absence of a specific Safety Data Sheet (SDS), this guidance is founded on established best practices for managing potentially hazardous research chemicals. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, which should be worn at all times within the designated laboratory area where the compound is actively being used.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield should be worn over safety glasses for splash hazards.[1][2][3] | Protects eyes from accidental splashes, aerosols, or solid particles of the compound. |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[1] | Prevents skin contact and absorption. Regularly inspect gloves for tears or punctures and change them immediately if compromised. |
| Body Protection | A fully fastened laboratory coat.[4] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills or dropped objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to minimize exposure risk and prevent contamination. The following experimental protocol outlines the essential steps for the safe handling of this compound.
Experimental Workflow for this compound Handling
Caption: Workflow for Safe Handling of this compound
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous unless determined otherwise by a qualified environmental health and safety professional.
Waste Segregation and Disposal Protocol:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the solvents used.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Solid Waste:
-
Dispose of all contaminated solid materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.
-
Ensure the container is properly labeled with the contents.
-
-
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
-
The cleaning solution used for decontamination should be collected as hazardous liquid waste.
-
-
Waste Pickup:
-
Follow your institution's established procedures for the collection and disposal of hazardous chemical waste.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues. Always consult with your institution's safety office for specific guidance and requirements.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
